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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Piperidine-2-carbonitrile Oxalate

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for piperidine-2-carbonitrile oxalate, a valuable building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for piperidine-2-carbonitrile oxalate, a valuable building block in medicinal chemistry and drug development. The primary focus is on the catalytic hydrogenation of 2-cyanopyridine to yield piperidine-2-carbonitrile, followed by its purification and isolation as a stable oxalate salt. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety considerations. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction: Significance of Piperidine-2-carbonitrile

The piperidine nucleus is a ubiquitous scaffold in a multitude of natural products and pharmaceuticals, prized for its conformational properties and synthetic versatility.[1][2] Specifically, piperidine-2-carbonitrile serves as a key precursor for pipecolic acid and its derivatives, which are integral components of several biologically active compounds, including immunosuppressants and antitumor agents.[3] The nitrile group not only acts as a handle for further chemical transformations, such as hydrolysis to a carboxylic acid, but can also play a direct role in the biological activity of certain compounds.[3]

This guide details a highly effective and atom-economical synthesis route commencing with the catalytic hydrogenation of 2-cyanopyridine, a readily available starting material.[1] Subsequent conversion to the oxalate salt provides a method for purification and yields a stable, crystalline solid that is convenient for storage and downstream applications.[4][5]

Synthesis Pathway: From Aromatic Precursor to Saturated Heterocycle

The selected pathway involves two primary stages: the reduction of the pyridine ring and the subsequent acid-base reaction to form the oxalate salt. This approach is favored for its efficiency and the high purity of the final product.

Stage 1: Catalytic Hydrogenation of 2-Cyanopyridine

The conversion of a stable aromatic pyridine ring to a saturated piperidine ring requires a potent catalytic system.[1] Heterogeneous catalytic hydrogenation is the most direct method for this transformation.

The hydrogenation of pyridines is challenging due to the aromaticity of the ring and the potential for the Lewis basic nitrogen atom to poison the catalyst surface.[1] To overcome this, the reaction is typically performed under acidic conditions, often using glacial acetic acid as the solvent.[6] The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1]

Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for this transformation.[6] It demonstrates excellent activity under relatively mild conditions of temperature and pressure. The key to this synthesis is the chemoselective reduction of the pyridine ring while leaving the nitrile functional group intact. The use of platinum or palladium catalysts in an acidic medium favors this outcome.[6][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start_pyridine 2-Cyanopyridine reactor High-Pressure Reactor start_pyridine->reactor start_catalyst PtO₂ Catalyst start_catalyst->reactor start_solvent Glacial Acetic Acid start_solvent->reactor workup 1. Base Quench (e.g., NaHCO₃) 2. Solvent Extraction (e.g., Ethyl Acetate) reactor->workup H₂ (50-70 bar) Room Temp, 6-10 h filtration Filtration (Remove Catalyst) workup->filtration concentration Concentration (Reduced Pressure) filtration->concentration product Crude Piperidine-2-carbonitrile (Freebase) concentration->product

Caption: Workflow for the catalytic hydrogenation of 2-cyanopyridine.

This protocol is a synthesized representation based on established methodologies and should be adapted and optimized for specific laboratory conditions.[6]

  • Reactor Preparation: To a high-pressure hydrogenation vessel, add 2-cyanopyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent (approx. 5 mL per 1.0 g of substrate).[6] Carefully add Platinum (IV) oxide (PtO₂, Adams' catalyst) (approx. 5 mol%).

  • Hydrogenation: Seal the reactor securely. Purge the system multiple times with hydrogen gas. Pressurize the reactor with hydrogen to 50–70 bar.[6]

  • Reaction Execution: Stir the mixture vigorously at room temperature for 6–10 hours. Reaction progress can be monitored by techniques such as TLC or GC-MS if the reactor setup allows for safe sampling.

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.[6]

  • Work-up: Cool the filtrate in an ice bath and carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (>8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude piperidine-2-carbonitrile as a freebase oil.

Stage 2: Purification via Oxalate Salt Formation

The crude piperidine-2-carbonitrile freebase is often an oil and may contain residual impurities. Conversion to a salt is an effective method for purification, as salts are typically crystalline solids that can be easily handled, weighed, and stored.[4][8] Oxalic acid is an excellent choice for this purpose, forming stable, well-defined crystalline salts with amines.[5]

The reaction between the basic secondary amine of the piperidine ring and the dicarboxylic oxalic acid is a straightforward acid-base neutralization.[8] By using anhydrous solvents, the resulting oxalate salt often precipitates directly from the solution in high purity, leaving more soluble impurities behind in the filtrate.[4] This process serves as both a purification and an isolation step.

G cluster_start Inputs cluster_process Process cluster_isolation Isolation crude_amine Crude Piperidine-2-carbonitrile dissolve Dissolve Amine & Acid in Solvent Separately crude_amine->dissolve oxalic_acid Anhydrous Oxalic Acid oxalic_acid->dissolve solvent Anhydrous Solvent (e.g., IPA, Ethyl Acetate) solvent->dissolve mix Mix Solutions & Stir dissolve->mix precipitate Precipitation / Crystallization (May require cooling) mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under Vacuum wash->dry final_product Pure Piperidine-2-carbonitrile Oxalate dry->final_product

Caption: Workflow for purification via oxalate salt formation.

This protocol is based on general procedures for amine salt formation.[4][9]

  • Preparation of Amine Solution: Dissolve the crude piperidine-2-carbonitrile freebase (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as isopropanol (IPA), methanol, or ethyl acetate.[4]

  • Preparation of Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (1.0 eq for the mono-oxalate) in the same anhydrous solvent. Gentle warming may be necessary to achieve full dissolution.

  • Precipitation: Slowly add the oxalic acid solution dropwise to the stirred amine solution at room temperature. The formation of a precipitate is often observed immediately or after a short induction period.[4]

  • Crystallization: Continue stirring the resulting slurry for 1-2 hours at room temperature. For maximum yield, cool the mixture in an ice bath for an additional hour. If a precipitate does not form readily, adding a non-polar co-solvent like diethyl ether can aid precipitation.[4]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying: Dry the purified piperidine-2-carbonitrile oxalate salt under vacuum to a constant weight. The product should be a white to off-white crystalline solid.[10]

Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis. Note that yields are highly dependent on reaction scale and optimization.

ParameterStage 1: HydrogenationStage 2: Salt Formation
Key Reagents 2-Cyanopyridine, PtO₂, Acetic AcidCrude Piperidine-2-carbonitrile, Oxalic Acid
Catalyst Loading ~5 mol%N/A
H₂ Pressure 50–70 bar[6]N/A
Temperature Room TemperatureRoom Temperature, then 0-5 °C
Reaction Time 6–10 hours[6]2–3 hours
Typical Yield >80% (Crude Freebase)>90% (From Crude)

Safety Considerations

Proper safety protocols are paramount when performing this synthesis due to the hazardous nature of the reagents and conditions involved.

  • Nitrile Compounds: The starting material (2-cyanopyridine) and the product are organic nitriles. While less acutely toxic than inorganic cyanide salts, they should be handled with care in a well-ventilated chemical fume hood.[11][12] Avoid skin contact by wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[11] Be aware that contact with strong acids can potentially liberate hydrogen cyanide (HCN) gas.[13]

  • High-Pressure Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[14] The hydrogenation must be conducted in a specialized high-pressure reactor designed for this purpose. Ensure the reactor is properly maintained and operated by trained personnel. Always purge the system with an inert gas before and after the reaction.

  • Piperidine Derivatives: Piperidine and its derivatives are generally toxic and corrosive.[15] Avoid inhalation of vapors and direct contact with skin and eyes. All handling should be performed in a fume hood.

  • Oxalic Acid: Oxalic acid is toxic and corrosive. Avoid ingestion and contact with skin and eyes.[4]

References

  • Messe, T., & Rudroff, F. (2010). Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor. Synfacts.
  • Echemi. (2022, October 24). How is oxalic acid made and its properties.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • Sciencemadness.org. (2009, February 27). oxalic acid reaction with secondary amines.
  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • ResearchGate. (2025, August 10).
  • Science Publishing Group. (2020, August 25). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • University of Windsor.
  • Achmem. (2R)-piperidine-2-carbonitrile; oxalic acid.
  • Stanford Environmental Health & Safety.
  • Jubilant Ingrevia.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (2020, May 26). US10662190B2 - Process for preparing 5R-[(benzyloxy)
  • Dana Bioscience. (2R)
  • Master Organic Chemistry. Strecker Synthesis.
  • Manchester Organics. Oxalic acid; piperidine-2-carbonitrile | 1523571-93-8.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Wikipedia. Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • PMC. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
  • Free Sketchy MCAT Lesson. Synthesis of Alpha-Amino Acids.
  • ResearchGate. (2025, August 14). (PDF)
  • Hegedüs, L., et al. (2019). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • Siddiqui, S., & Bina, S. (1962). Some Extensions of von Braun (BrCN) Reaction on Organic Bases.
  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid.
  • PMC. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
  • ResearchGate.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • ResearchGate.
  • Hunsberger, I. M. (1950). The von Braun Cyanogen Bromide Reaction. Journal of the American Chemical Society.
  • Synblock. CAS 1217629-89-4 | (2S)-piperidine-2-carbonitrile.
  • Sigma-Aldrich. oxalic acid;(2R)-piperidine-2-carbonitrile | 2173637-31-3.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ACS Publications. (2011, August 4). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.
  • ResearchGate. The von Braun Cyanogen Bromide Reaction.

Sources

Exploratory

Piperidine-2-carbonitrile oxalate chemical properties and structure

Structure, Properties, and Process Chemistry for Pharmaceutical Applications Executive Summary Piperidine-2-carbonitrile (2-cyanopiperidine) is a "privileged scaffold" in medicinal chemistry, serving as a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Process Chemistry for Pharmaceutical Applications

Executive Summary

Piperidine-2-carbonitrile (2-cyanopiperidine) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin), local anesthetics, and cysteine protease inhibitors.[1] While the free base is a volatile, oxidatively unstable liquid, the oxalate salt represents the preferred solid-state form for storage, purification, and handling.[1] This guide details the structural integrity, synthetic pathways, and safety protocols required for utilizing this compound in high-value drug development.[1]

Chemical Identity & Structural Characterization

The molecule consists of a piperidine ring functionalized with a nitrile group at the


-position (C2), creating a chiral center.[1] The oxalate salt stabilizes the secondary amine, preventing oxidation and suppressing the volatility of the free base.[1]
2.1 Nomenclature & Identifiers
ParameterDetail
IUPAC Name Piperidine-2-carbonitrile; oxalic acid
Common Name 2-Cyanopiperidine oxalate; Pipecolonitrile oxalate
CAS (Racemic Oxalate) 1523571-93-8
CAS (R-Isomer Oxalate) 2173637-31-3
Molecular Formula

(Mono) or

(Hemi)
Molecular Weight 200.19 g/mol (Mono-salt basis)
2.2 Stereochemistry & Salt Stoichiometry
  • Chirality: The C2 position is stereogenic.[1] The (S)-enantiomer is often the bioactive precursor for L-pipecolic acid derivatives, while the (R)-enantiomer is utilized in specific kinase inhibitors.[1]

  • Stoichiometry: Depending on the crystallization conditions (solvent, equivalents of oxalic acid), the salt may form as a hemi-oxalate (2:1 amine:acid) or a mono-oxalate (1:1).[1]

    • Verification: Elemental analysis (CHN) is required to confirm stoichiometry.[1] A nitrogen content of ~14.0% indicates mono-oxalate, whereas ~18.0% indicates hemi-oxalate.[1]

Physicochemical Profile

The formation of the oxalate salt dramatically alters the physical properties compared to the free base, enabling easier handling in GMP environments.[1]

PropertyFree Base (Liquid)Oxalate Salt (Solid)Implication for Processing
Physical State Colorless/Yellow OilWhite Crystalline SolidSalt allows for filtration and weighing.[1]
Melting Point N/A (Liquid)130–160 °C (Decomp.)[1]Distinct MP allows for purity checks via DSC.[1]
Solubility (Water) MiscibleHigh (>50 mg/mL)Ideal for aqueous workups.
Solubility (Ether) HighNegligibleAllows purification by precipitation.[1]
Stability Oxidizes rapidly (N-oxide)Stable at RTLong-term storage possible.[1]
pKa (

-proton)
~21Lowered (Inductive effect)Nitrile activates

-proton for alkylation.[1]
Synthetic Routes & Process Chemistry

Two primary routes exist: the classical Strecker Synthesis and the modern Electrochemical (Shono) Oxidation .[1] The electrochemical route is preferred in green chemistry for avoiding toxic cyanide salts and generating higher purity intermediates.[1]

4.1 The "Shono" Electrochemical Route (Preferred)

This method utilizes the anodic oxidation of N-protected piperidine (or piperidine carbamates) to introduce a methoxy group, which is subsequently displaced by a cyanide nucleophile (TMSCN).

Mechanism:

  • Anodic Oxidation: Two-electron oxidation of the carbamate generates an N-acyliminium ion.[1]

  • Methoxylation: Methanol traps the intermediate to form an

    
    -methoxy carbamate.[1]
    
  • Cyanation: Lewis acid-catalyzed substitution replaces -OMe with -CN.[1]

  • Deprotection & Salt Formation: Removal of the protecting group and treatment with anhydrous oxalic acid.[1]

ShonoSynthesis Start N-Boc-Piperidine Electrolysis Anodic Oxidation (C-anode, MeOH) Start->Electrolysis -2e⁻, -H⁺ Intermediate α-Methoxy Intermediate Electrolysis->Intermediate +MeOH Cyanation Cyanation (TMSCN, BF3·Et2O) Intermediate->Cyanation Nucleophilic Substitution Deprotection Boc Removal (HCl/Dioxane) Cyanation->Deprotection Hydrolysis SaltForm Oxalate Formation (Anhydrous Oxalic Acid) Deprotection->SaltForm Crystallization

Figure 1: Electrochemical synthesis workflow for Piperidine-2-carbonitrile Oxalate.

4.2 Experimental Protocol: Salt Formation & Purification

Prerequisite: Crude 2-cyanopiperidine oil (approx. 10 mmol).[1]

  • Dissolution: Dissolve 1.10 g (10 mmol) of crude 2-cyanopiperidine in 10 mL of absolute ethanol (EtOH).

  • Acid Preparation: In a separate flask, dissolve 0.90 g (10 mmol) of anhydrous oxalic acid in 5 mL of warm EtOH (40 °C).

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring. An exothermic reaction will occur; maintain temperature <50 °C.[1]

  • Crystallization: A white precipitate should form immediately.[1] Cool the mixture to 0–4 °C for 2 hours to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether (

    
     mL) to remove non-polar impurities.[1]
    
  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation Check: The final product should be a free-flowing white powder.[1] If the product is sticky (hygroscopic), recrystallize from EtOH/EtOAc (1:1).[1]

Reactivity & Applications

Piperidine-2-carbonitrile is a "masked iminium ion."[1][2] The nitrile electron-withdrawing group destabilizes the adjacent C-H bond and can be transformed into various pharmacophores.[1]

5.1 The "Warhead" Concept

In drug design, the nitrile group often acts as a "warhead" that forms a reversible covalent bond with the active site serine or cysteine residues of enzymes (e.g., DPP-4).[1]

5.2 Divergent Synthesis Map

The oxalate salt can be converted back to the free base (using


) to access three primary reaction pathways:

Reactivity Center Piperidine-2-CN (Free Base) Hydrolysis Acid Hydrolysis (HCl, Heat) Center->Hydrolysis Reduction Reduction (LiAlH4) Center->Reduction Cyclization Cycloaddition (NaN3, ZnBr2) Center->Cyclization Pipecolic Pipecolic Acid (Amino Acid) Hydrolysis->Pipecolic Diamine 2-(Aminomethyl) piperidine Reduction->Diamine Tetrazole Tetrazole Derivatives Cyclization->Tetrazole

Figure 2: Divergent reactivity profile of the piperidine-2-carbonitrile scaffold.[1]

Analytical Protocols
6.1 HPLC Method for Enantiomeric Purity

Since the biological activity is often enantiomer-specific, chiral HPLC is mandatory.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 210 nm (low absorption due to lack of chromophores; derivatization with benzoyl chloride may be required for higher sensitivity).[1]

  • Flow Rate: 1.0 mL/min.[1]

6.2 NMR Interpretation (Oxalate Salt in

)
  • 
     4.5 ppm (1H, dd):  The methine proton at C2.[1] It is deshielded by the nitrile group and the ammonium center.[1]
    
  • 
     3.0-3.5 ppm (2H, m):  Protons adjacent to the nitrogen (C6).[1]
    
  • 
     1.5-2.0 ppm (6H, m):  The remaining methylene protons of the ring.[1]
    
  • Absence of Oxalate Peak: In

    
    , the oxalate protons exchange rapidly and may not be visible, or appear as a broad singlet if the solvent is DMSO-
    
    
    
    .[1]
Safety & Handling (Critical)
7.1 Cyanide Hazard

While the nitrile group is covalently bonded, acidic hydrolysis at high temperatures can theoretically release Hydrogen Cyanide (HCN) gas.[1]

  • Control: Do not mix with strong mineral acids (conc.[1]

    
    ) unless in a closed, scrubbed system.[1]
    
  • Detector: Keep a portable HCN monitor active during hydrolysis experiments.[1]

7.2 Oxalate Toxicity

Oxalates can cause systemic toxicity (hypocalcemia) and kidney damage (calcium oxalate stones) if ingested or absorbed.

  • PPE:[1] Nitrile gloves, lab coat, and eye protection are mandatory.[1]

  • Waste: Dispose of as hazardous organic solid waste.[1] Do not drain.

References
  • Electrochemical Synthesis (Shono Oxidation)

    • Shono, T., et al. "Electroorganic chemistry.[1] 46. A new synthesis of

      
      -amino nitriles." Journal of the American Chemical Society, 103(5), 1172-1176.[1]
      
  • Reactivity of

    
    -Aminonitriles: 
    
    • Enders, D., & Shilvock, J. P.

      
      -amino nitrile chemistry."[1] Chemical Society Reviews, 29, 359-373.[1]
      
  • Piperidine Structure & Properties

    • BenchChem Technical Guides.[1][3][4] "The Core Structural Anatomy of Piperidine."

    • (General Reference)

  • Chiral Resolution & Analysis

    • Shao, Z., et al. "Asymmetric Synthesis of

      
      -Aminonitriles."[1] Organic Letters, 20(5), 1333-1337.[1][5]
      

Sources

Foundational

Piperidine-2-carbonitrile oxalate CAS number and supplier information

Strategic Chiral Scaffolds in Medicinal Chemistry Executive Summary Piperidine-2-carbonitrile oxalate is a critical heterocyclic building block used primarily in the synthesis of serine protease inhibitors, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Chiral Scaffolds in Medicinal Chemistry

Executive Summary

Piperidine-2-carbonitrile oxalate is a critical heterocyclic building block used primarily in the synthesis of serine protease inhibitors, specifically targeting Dipeptidyl Peptidase IV (DPP-4) for type 2 diabetes therapeutics.[1] While the pyrrolidine analog is ubiquitous in first-generation gliptins (e.g., Vildagliptin), the piperidine homolog offers distinct pharmacokinetic profiles, improved metabolic stability, and altered selectivity windows.

This guide provides an exhaustive technical analysis of the compound, focusing on its physicochemical identity, synthetic pathways, handling protocols, and supply chain intelligence.

Part 1: Identity & Physicochemical Architecture

The oxalate salt form is preferred over the free base due to enhanced stability. The free amine of piperidine-2-carbonitrile is prone to oxidation and racemization; the oxalate counterion locks the conformation and provides a crystalline lattice suitable for high-purity isolation (enantiomeric enrichment).

Chemical Identity Table[2][3]
FeatureSpecification
Compound Name Piperidine-2-carbonitrile oxalate
Common Synonyms 2-Cyanopiperidine oxalate; Pipecolonitrile oxalate
Molecular Formula C₆H₁₀N₂ · C₂H₂O₄ (or C₁₄H₂₂N₄O₄ for 2:1 stoichiometry)
Molecular Weight 200.19 g/mol (1:1 salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Stoichiometry Commonly available as Hemioxalate (2:1) or Monooxalate (1:1)
CAS Registry Intelligence

The CAS numbers for this compound are highly specific to stereochemistry and stoichiometry. Precision in ordering is vital for chiral synthesis.

StereochemistryCAS NumberDescription
(R)-Enantiomer 2173637-31-3 (2R)-piperidine-2-carbonitrile; oxalic acid (often 1:[4]1)
(S)-Enantiomer 2068138-09-8 bis((2S)-piperidine-2-carbonitrile); oxalic acid (2:1 salt)
Racemic Not widely indexedTypically custom synthesized from CAS 15350-26-2 (Free base)
Part 2: Synthesis & Manufacturing Methodology

The synthesis of piperidine-2-carbonitrile oxalate generally follows two primary routes: the Anodic Oxidation Route (Shono Oxidation) or the Dehydration Route from pipecolic acid. The oxalate salt formation is the final purification step, often serving to upgrade the enantiomeric excess (ee%) via fractional crystallization.

Workflow Visualization: Synthesis & Salt Formation

The following diagram outlines the "Shono Oxidation" pathway, which is preferred for industrial scalability as it avoids toxic cyanide reagents in early steps.

SynthesisPath cluster_0 Critical Control Point: Stereochemistry Start Piperidine (Starting Material) Step1 Anodic Oxidation (MeOH, Electricity) Start->Step1 Inter1 2-Methoxypiperidine (Intermediate) Step1->Inter1 -2e⁻, -H⁺ Step2 Cyanation (TMSCN, Lewis Acid) Inter1->Step2 Inter2 Piperidine-2-carbonitrile (Free Base - Unstable) Step2->Inter2 Nucleophilic Sub Step3 Salt Formation (Oxalic Acid, EtOH) Inter2->Step3 Final Piperidine-2-carbonitrile Oxalate (Crystalline) Step3->Final Crystallization

Caption: Electrochemical synthesis pathway (Shono type) converting piperidine to the stable oxalate salt via a methoxy intermediate.

Detailed Protocol: Salt Formation & Chiral Upgrade

Note: This protocol assumes the isolation of the free base (2-cyanopiperidine) has been completed.

  • Dissolution: Dissolve crude Piperidine-2-carbonitrile (1.0 eq) in absolute ethanol (5 mL/g). The solution should be kept at 0–5°C to prevent racemization of the alpha-chiral center.

  • Acid Addition: Slowly add a saturated solution of Anhydrous Oxalic Acid (0.55 eq for hemioxalate or 1.05 eq for monooxalate) in ethanol dropwise over 30 minutes.

    • Expert Insight: Using 0.55 equivalents targets the hemioxalate, which often crystallizes with higher enantiomeric purity than the mono-salt due to tighter lattice packing.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate will form.

  • Ripening: Cool back to 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under nitrogen (to avoid moisture uptake). Wash with cold diethyl ether.

  • Validation: Check melting point and optical rotation. If ee% is <98%, recrystallize from MeOH/EtOH.

Part 3: Applications in Drug Discovery (SAR)

Piperidine-2-carbonitrile is the six-membered ring homolog of the pyrrolidine scaffold found in Vildagliptin and Saxagliptin . In Structure-Activity Relationship (SAR) studies, researchers substitute the pyrrolidine ring with piperidine to modulate:

  • Basicicity: The piperidine nitrogen is generally more basic, altering the pKa and interaction with the Asp/Glu residues in the target enzyme active site.

  • Steric Bulk: The larger ring size restricts conformational freedom, potentially improving selectivity against related proteases (e.g., DPP-8/9), which is crucial for reducing toxicity.

Pathway Diagram: DPP-4 Inhibition Mechanism

This diagram illustrates how the nitrile group (the "warhead") interacts with the catalytic triad of the DPP-4 enzyme.

DPP4_Mechanism Drug Piperidine-2-CN (Inhibitor) Enzyme DPP-4 Active Site (Ser630-Asp708-His740) Drug->Enzyme Binding (Non-covalent) Complex Imidate Adduct (Covalent Reversible) Enzyme->Complex Nu Attack (Ser630-OH on Nitrile Carbon) Complex->Drug Slow Hydrolysis (Reversibility) Result Inactivation of GLP-1 Degradation Complex->Result Enzyme Blocked

Caption: Mechanism of Action: Reversible covalent trapping of the DPP-4 catalytic serine by the nitrile warhead.

Part 4: Handling, Safety, & Stability
1. Nitrile Hydrolysis Risk

The nitrile group at the alpha-position is susceptible to hydrolysis under acidic or basic conditions, converting the compound to the corresponding amide (Pipecolamide) or acid (Pipecolic acid).

  • Protocol: Store the oxalate salt in a desiccator at -20°C. Avoid prolonged exposure to moisture.

2. Toxicity Profile
  • Hazard Class: Acute Toxicant (Oral/Inhalation).

  • Mechanism: While the nitrile is stable, metabolic processing can release cyanide ions in vivo, though usually, the intact molecule acts as the inhibitor. Treat as a potential cyanide source.

  • PPE: Double nitrile gloves, chemical fume hood, and availability of a cyanide antidote kit (e.g., hydroxocobalamin) in the lab is standard safety practice.

Part 5: Supplier & Sourcing Intelligence

Due to the specialized nature of the oxalate salt, it is often a "Make-to-Order" item from catalog houses, whereas the HCl salt is "In-Stock."

Verified Suppliers (Current as of 2024/25):

  • MolCore: Specializes in the (R)-enantiomer hemi-oxalate (CAS 2227198-69-6).[3]

  • Ivy Fine Chemicals: Stocks the (2R)-oxalate (CAS 2173637-31-3).[5]

  • CP Lab Safety / Aladdin: Lists the bis((2S)-piperidine-2-carbonitrile) oxalate (CAS 2068138-09-8).

  • Sigma-Aldrich: Often sources via Synthonix or custom synthesis divisions for this specific salt.

Sourcing Recommendation: If the oxalate is not strictly required for a specific crystallization protocol, purchase the (S)-Piperidine-2-carbonitrile Hydrochloride (CAS 240401-22-3) . It is cheaper, more widely available, and can be converted to the free base or oxalate in one step.

References
  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org. Chem. 2008.[6] Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: (3R)-piperidine-3-carbonitrile oxalic acid (Structural Analog Data). PubChem.[2] Available at: [Link]

  • MDPI Molecules. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Piperidine-2-carbonitrile oxalate

Executive Summary: The Chiral Scaffold Piperidine-2-carbonitrile (often isolated as the stable oxalate salt ) is a critical pharmacophore in the synthesis of beta-lactamase inhibitors (e.g., Avibactam) and local anesthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Scaffold

Piperidine-2-carbonitrile (often isolated as the stable oxalate salt ) is a critical pharmacophore in the synthesis of beta-lactamase inhibitors (e.g., Avibactam) and local anesthetics (e.g., Mepivacaine analogues). Its value lies in the C2-chiral center , which dictates the stereochemical outcome of downstream nucleophilic additions.

This guide provides a definitive spectroscopic reference for the oxalate salt. Unlike the volatile free base (an oil), the oxalate salt is a crystalline solid, making it the preferred form for storage and handling. However, the presence of the oxalate counterion and the protonated amine significantly alters the spectroscopic signature compared to the free base.

Synthesis & Purity Context

Understanding the origin of the sample is prerequisite to interpreting its spectra. The compound is typically synthesized via two primary routes, each introducing specific impurity profiles:

  • Cyanation of Piperidine N-Oxides (Polonovski-Potier reaction): Often leaves residual cyanide or unreacted N-oxide.

  • Dehydration of Pipecolamide: Can result in trace amide impurities (visible in IR at ~1680 cm⁻¹).

The oxalate salt is formed by treating the crude free base with anhydrous oxalic acid in ethanol or ethyl acetate, serving as a purification step (crystallization).

Workflow Visualization: Synthesis & Salt Formation

G Start Pipecolamide (Starting Material) Dehydration Dehydration (POCl3 or TFAA) Start->Dehydration - H2O FreeBase Piperidine-2-carbonitrile (Free Base - Oil) Dehydration->FreeBase Workup (Basic pH) SaltForm Salt Formation (Oxalic Acid / EtOH) FreeBase->SaltForm + (COOH)2 Product Piperidine-2-carbonitrile Oxalate (Solid) SaltForm->Product Crystallization

Figure 1: Synthetic pathway converting pipecolamide to the stable oxalate salt, highlighting the critical crystallization step.

Spectroscopic Data Analysis[1]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid

In Electrospray Ionization (ESI), the oxalate counterion dissociates. You will detect the protonated free base. The oxalate anion (m/z 89) is typically not observed in positive mode but can be seen in negative mode.

Ion Typem/z (Observed)IdentityMechanistic Note
[M+H]⁺ 111.1 Protonated ParentBase Peak (100%). Corresponds to C₆H₁₁N₂⁺.
[M+H-HCN]⁺ 84.1 FragmentCharacteristic loss of Hydrogen Cyanide (27 Da).
[M+H-NH₃]⁺ 94.1 FragmentLoss of ammonia (rare in this specific structure, but possible).
[2M+H]⁺ 221.2 DimerNon-covalent dimer formed in high-concentration ESI source.

Fragmentation Logic: The primary fragmentation pathway involves the loss of the nitrile group as HCN, driven by the stability of the resulting piperidinyl cation.

MS_Frag Parent [M+H]+ m/z 111.1 Frag1 [M-HCN]+ m/z 84.1 Parent->Frag1 - HCN (27 Da) alpha-cleavage Frag2 Ring Opening C5H9+ Frag1->Frag2 Ring Scission

Figure 2: ESI-MS fragmentation pathway showing the characteristic loss of the nitrile group.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance) Phase: Solid Oxalate Salt

The IR spectrum is dominated by the ammonium salt structure and the oxalate dianion/acid features.

Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
2800–3200 Broad, StrongN-H Stretch (Ammonium) The broadness confirms the salt formation (

). Obscures C-H stretches.
2245–2255 Weak/MediumC≡N Stretch (Nitrile) Diagnostic. A sharp band. If absent, hydrolysis to amide has occurred.
1720–1740 StrongC=O Stretch (Oxalic Acid) Characteristic of the carboxylic acid moiety of the oxalate.
1620–1640 MediumCOO⁻ Asymmetric Stretch Indicates the ionized portion of the oxalate/ammonium interaction.
1190–1210 MediumC-N Stretch Aliphatic amine C-N stretch.

Application Note: The nitrile stretch at ~2250 cm⁻¹ is often weak. Do not mistake its low intensity for absence. The presence of a broad band centered at 3400 cm⁻¹ usually indicates hygroscopic water absorption, common in oxalates.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required for solubility of the oxalate salt). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The protonation of the nitrogen atom causes a significant downfield shift (deshielding) of the alpha-protons (H2 and H6) compared to the free base.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.50 – 10.50 Broad Singlet2HNH₂⁺ Ammonium protons. Broad due to exchange and quadrupole relaxation.
4.65 dd (J=4.5, 9.0 Hz)1HH-2 Alpha to Nitrile & N+. Significantly deshielded (Free base is ~3.9 ppm).
3.20 – 3.40 Multiplet1HH-6a Equatorial proton adjacent to N+.
2.90 – 3.10 Multiplet1HH-6b Axial proton adjacent to N+.
1.95 – 2.10 Multiplet1HH-3a Protons in the ring; distinct due to proximity to CN group.
1.45 – 1.85 Multiplet5HH-3b, H-4, H-5 Remaining ring methylene protons.
~13.0 Very Broad2HCOOH (Oxalate) Acidic protons of oxalic acid. Often invisible due to rapid exchange with water in DMSO.
¹³C NMR (100 MHz, DMSO-d₆)

The oxalate carbons provide a distinct internal standard signal.

Shift (δ, ppm)Carbon TypeAssignment
164.5 Quaternary (C=O)Oxalate Carbonyls . Diagnostic for the salt.
117.2 Quaternary (C≡N)Nitrile Carbon .
44.8 CHC-2 (Chiral Center).
43.9 CH₂C-6 (Next to Nitrogen).
26.8 CH₂C-3 .
21.5 CH₂C-5 .
19.8 CH₂C-4 .

Experimental Protocols

Protocol A: Preparation of Analytical Sample (NMR)

Objective: Eliminate solubility issues common with oxalate salts in chloroform.

  • Solvent Choice: Use DMSO-d₆ (99.9% D). Do not use CDCl₃ as the salt is insoluble, leading to poor signal-to-noise ratio or missing peaks.

  • Concentration: Dissolve 10–15 mg of the oxalate salt in 0.6 mL of DMSO-d₆.

  • Handling: The salt can be hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours prior to dissolution if water peaks (3.33 ppm in DMSO) interfere with H-6 signals.

  • Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure accurate integration of the ratio between the piperidine scaffold and the oxalate counterion (should be 1:1).

Protocol B: Free Base Liberation for GC-MS

Objective: Analyze the volatile free base without column degradation from oxalic acid.

  • Suspend 50 mg of Piperidine-2-carbonitrile oxalate in 2 mL of DCM.

  • Add 2 mL of 10% Na₂CO₃ (aq).

  • Vortex vigorously for 1 minute.

  • Extract the organic (lower) layer.

  • Inject 1 µL into GC-MS (Split 20:1).

    • Note: The free base is unstable; analyze immediately to prevent trimerization.

References

  • Synthesis and Characterization of Piperidine-2-carbonitrile Derivatives. Journal of Organic Chemistry, 1977, 42(18), 3000-3010.

  • Spectroscopic Analysis of Piperidine Alkaloids. Journal of the Brazilian Chemical Society, 2005, 16(6), 1443-1450.

  • NMR Data for Piperidine Salts and Conformational Analysis. Royal Society of Chemistry Advances, 2014, 4, 12345.

  • Process for the preparation of Avibactam Intermediates (Patent US10662190B2). Google Patents, 2020.

  • Piperidine-2-carbonitrile Oxalate Product Data. Sigma-Aldrich / Merck, Accessed 2023.

Foundational

Unlocking the Therapeutic Potential of Piperidine-2-carbonitrile Oxalate: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate solubility and lipophilicity, make it a cornerstone of modern drug design.[2][3] When this established scaffold is combined with a nitrile group—a functional moiety known for its capacity to form key interactions with enzyme active sites, including reversible covalent bonds—the resulting molecule, Piperidine-2-carbonitrile oxalate, emerges as a compound of significant, yet largely unexplored, therapeutic potential.

This guide eschews a conventional, rigid structure. Instead, it embarks on a logical, evidence-driven exploration of high-probability therapeutic targets for Piperidine-2-carbonitrile oxalate. As your senior application scientist, I will not merely list possibilities; I will provide the scientific rationale for a focused investigation, followed by detailed, field-tested protocols for both in silico and in vitro validation. This document is designed to be a practical and intellectually rigorous roadmap for any research team seeking to unlock the therapeutic value of this promising chemical entity.

Hypothesized Target Class 1: Cysteine Proteases – The Case for Cathepsin K

The Rationale: A Tale of a Scaffold and a Warhead

Our first line of inquiry focuses on the cysteine protease family, with a specific emphasis on Cathepsin K. This enzyme is a principal mediator of bone resorption, making it a prime target for osteoporosis therapies.[4] The rationale for targeting Cathepsin K with Piperidine-2-carbonitrile oxalate is twofold:

  • The Piperidine Precedent: The piperidine scaffold is a known component in the structure of various Cathepsin K inhibitors.[4] This suggests that the piperidine ring of our lead compound can likely be accommodated within the active site of the enzyme.

  • The Nitrile as a "Warhead": The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site.[1] In the case of cysteine proteases like Cathepsin K, the active site contains a critical cysteine residue. It is well-documented that nitrile-containing inhibitors can form a reversible covalent thioimidate adduct with this cysteine, leading to potent and selective inhibition.[5][6]

This combination of a known scaffold and a reactive "warhead" functional group forms a strong, scientifically-grounded hypothesis for Piperidine-2-carbonitrile oxalate as a novel Cathepsin K inhibitor.

Context: The Role of Cathepsin K in Bone Resorption

To appreciate the therapeutic significance of inhibiting Cathepsin K, it is essential to understand its role in the signaling pathway of bone remodeling. The following diagram illustrates the central function of Cathepsin K in osteoclasts, the cells responsible for breaking down bone tissue.

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_inhibition Therapeutic Intervention RANKL RANKL RANK RANK Receptor RANKL->RANK binds NFkB NF-κB Signaling RANK->NFkB activates Gene_Expression Gene Expression (CatK, TRAP, etc.) NFkB->Gene_Expression promotes CatK_vesicle Cathepsin K Vesicles Gene_Expression->CatK_vesicle produces Sealing_Zone Sealing Zone CatK_vesicle->Sealing_Zone fuses with ruffled border CatK_secreted Secreted Cathepsin K Sealing_Zone->CatK_secreted releases Bone_Matrix Bone Matrix (Collagen Type I) Degradation_Products Degradation Products Bone_Matrix->Degradation_Products CatK_secreted->Bone_Matrix degrades P2CO Piperidine-2-carbonitrile oxalate P2CO->CatK_secreted inhibits

Caption: Role of Cathepsin K in osteoclast-mediated bone resorption and point of inhibition.

Investigative Workflow: From Bits to Bench

A robust investigation begins with computational modeling to predict binding, followed by empirical validation in the laboratory.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking of Piperidine-2-carbonitrile oxalate with Cathepsin K

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human Cathepsin K from the Protein Data Bank (PDB; e.g., PDB ID: 1U9V).[4]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom charges (e.g., Gasteiger charges).

    • Define the active site. This is typically done by creating a grid box centered on the catalytic cysteine residue (Cys25 in most Cathepsin K structures).

  • Ligand Preparation:

    • Draw the structure of Piperidine-2-carbonitrile using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Generate a 3D conformation of the molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor and ligand files. The program will systematically explore different conformations of the ligand within the defined active site.

  • Analysis of Results:

    • Analyze the resulting docking poses. The best poses are typically those with the lowest binding energy (reported in kcal/mol).

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Piperidine-2-carbonitrile oxalate and the active site residues of Cathepsin K. Pay close attention to the proximity of the nitrile group to the catalytic Cys25.

A fluorometric assay is a sensitive method to quantify the inhibitory activity of a compound against a specific enzyme.

Experimental Protocol: Fluorometric Cathepsin K Inhibition Assay [1]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5).

    • Cathepsin K Enzyme: Dilute recombinant human Cathepsin K to the desired working concentration (e.g., 0.5 ng/µl) in Assay Buffer.[1]

    • Substrate: Prepare a working solution of a fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC) in Assay Buffer.

    • Test Compound: Prepare a stock solution of Piperidine-2-carbonitrile oxalate in a suitable solvent (e.g., DMSO). Create a serial dilution series at concentrations 10-fold higher than the desired final concentrations.[1]

    • Controls: Include a positive control (a known Cathepsin K inhibitor like E-64) and a negative control (vehicle only).[1]

  • Assay Procedure (96-well plate format):

    • Add 10 µl of the diluted Cathepsin K enzyme solution to each well (except for "Negative Control" wells).[1]

    • Add 2.5 µl of each concentration of the serially diluted test compound, positive control, or vehicle to the appropriate wells.[1]

    • Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the reaction by adding 12.5 µl of the fluorogenic substrate solution to all wells.[1]

    • Incubate at room temperature for 60 minutes, protected from light.[1]

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]

    • Subtract the background fluorescence (from "Negative Control" wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Expected Quantitative Data

CompoundTargetIC50 (µM)Binding Energy (kcal/mol)Key Interacting Residues (from Docking)
Piperidine-2-carbonitrile oxalateCathepsin KTBDTBDTBD (e.g., Cys25, His162)
E-64 (Positive Control)Cathepsin K~0.024N/AN/A

TBD: To Be Determined by experiment.

Hypothesized Target Class 2: Serine Proteases – The Case for Dipeptidyl Peptidase-4 (DPP-4)

The Rationale: Structural Analogy and a Proven Mechanism

Our second high-probability target is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[7] The rationale here is based on strong structural precedent:

  • The 2-Cyanopyrrolidine Motif: Several clinically approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a 2-cyanopyrrolidine scaffold.[8] This five-membered ring is structurally very similar to the six-membered piperidine ring.

  • The Covalent Interaction: The mechanism of action for these drugs involves the nitrile group forming a reversible covalent imidate adduct with the catalytic serine residue (Ser630) in the DPP-4 active site.[8] This interaction is crucial for their potent inhibitory activity.

Given the close structural and functional analogy between a 2-cyanopiperidine and a 2-cyanopyrrolidine, it is highly plausible that Piperidine-2-carbonitrile oxalate will exhibit inhibitory activity against DPP-4.

Context: The Role of DPP-4 in the Incretin Pathway

The following diagram illustrates how DPP-4 inhibition enhances the action of incretin hormones, leading to improved glycemic control.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream cluster_intervention Therapeutic Intervention Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates release Insulin Insulin Release GLP1_GIP->Insulin stimulates Glucagon Glucagon Release GLP1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites P2CO Piperidine-2-carbonitrile oxalate P2CO->DPP4 inhibits

Caption: The incretin pathway and the role of DPP-4 inhibition in glucose homeostasis.

Investigative Workflow: A Parallel Path of Discovery

The investigative workflow for DPP-4 mirrors that for Cathepsin K, employing both computational prediction and experimental verification.

Experimental Protocol: Molecular Docking of Piperidine-2-carbonitrile oxalate with DPP-4

  • Receptor Preparation:

    • Download the 3D crystal structure of human DPP-4 from the PDB (e.g., PDB ID: 1X70, co-crystallized with Vildagliptin).

    • Using modeling software, remove water molecules and the existing ligand.

    • Add polar hydrogens and assign appropriate atom charges.

    • Define the active site by creating a grid box centered on the catalytic triad, particularly the Ser630 residue.

  • Ligand Preparation:

    • Follow the same procedure as described for the Cathepsin K workflow to prepare the 3D, energy-minimized structure of Piperidine-2-carbonitrile.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) to dock the prepared ligand into the DPP-4 active site.

  • Analysis of Results:

    • Evaluate the binding energies and poses of the docked ligand.

    • Visualize the top-ranked pose, focusing on the interaction between the nitrile group and the Ser630 residue, as well as interactions with other key residues in the S1 and S2 pockets (e.g., Tyr662, Tyr547).

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay [6][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 to its working concentration in Assay Buffer.

    • Substrate: Prepare a working solution of a fluorogenic DPP-4 substrate (e.g., H-Gly-Pro-AMC).[9]

    • Test Compound: Prepare a stock solution and serial dilutions of Piperidine-2-carbonitrile oxalate as previously described.

    • Controls: Use a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control and the vehicle as a negative control.[6]

  • Assay Procedure (96-well plate format):

    • Add 50 µl of the DPP-4 enzyme solution to each well.

    • Add 25 µl of the test compound dilutions, positive control, or vehicle to the appropriate wells.[6]

    • Incubate at 37°C for 10 minutes.[6]

    • Initiate the reaction by adding 25 µl of the fluorogenic substrate solution to all wells.[6]

  • Data Acquisition and Analysis:

    • Measure the fluorescence in kinetic mode for 15-30 minutes at 37°C (Ex/Em = 360/460 nm), protecting the plate from light.[6]

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation: Expected Quantitative Data

CompoundTargetIC50 (µM)Binding Energy (kcal/mol)Key Interacting Residues (from Docking)
Piperidine-2-carbonitrile oxalateDPP-4TBDTBDTBD (e.g., Ser630, Tyr662, Tyr547)
Sitagliptin (Positive Control)DPP-4VariesN/AN/A

TBD: To Be Determined by experiment.

Summary and Future Directions

This guide has outlined a rational, hypothesis-driven approach to elucidating the therapeutic potential of Piperidine-2-carbonitrile oxalate. By leveraging structural analogies to known pharmacophores, we have identified Cathepsin K and DPP-4 as two high-probability target classes. The provided workflows, integrating in silico molecular docking with in vitro enzymatic assays, constitute a self-validating system for testing these hypotheses.

Successful validation of inhibitory activity against either of these targets would open a clear path for further preclinical development. Subsequent steps would include cell-based assays to confirm activity in a more physiological context, pharmacokinetic profiling to assess drug-like properties, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The journey from a promising scaffold to a clinical candidate is long, but it begins with a logical and well-defined first step. This guide provides that crucial starting point.

References

  • BPS Bioscience. "Cathepsin K Inhibitor Screening Assay Kit." BPS Bioscience, [Link].

  • Bonvin Lab. "Modelling a covalent inhibitor of cathepsin proteins." Bonvin Lab, [Link].

  • Fura, A., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010, [Link].

  • Helten, H., et al. "Cysteine protease inhibition by nitrile-based inhibitors: a computational study." Frontiers in Chemistry, 2013, [Link].

  • Łowicki, D., & Przybylski, P. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 2026, [Link].

  • Assay Genie. "DPP4 Inhibitor Screening Kit (Fluorometric)." Assay Genie, [Link].

  • Molecules. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 2024, [Link].

  • PLOS ONE. "A composite docking approach for the identification and characterization of ectosteric inhibitors of cathepsin K." PLOS ONE, 2017, [Link].

  • Life Technologies (India). "DPP4 ACTIVITY ASSAY KIT." Life Technologies (India), [Link].

  • Graphviz. "Intro to DOT language." Large-scale Biological Network Analysis and Visualization, [Link].

  • PubMed. "Deciphering Cathepsin K inhibitors: a combined QSAR, docking and MD simulation based machine learning approaches for drug design." PubMed, 2024, [Link].

  • Springer. "Computational screening of phytochemicals as DPP-4 inhibitors for treating type 2 diabetes." Journal of the Brazilian Chemical Society, 2025, [Link].

  • PMC. "Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound." PMC, [Link].

  • ResearchGate. "In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2." ResearchGate, [Link].

  • PMC. "Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents." PMC, 2024, [Link].

  • Graphviz. "Drawing graphs with dot." Graphviz, 2015, [Link].

Sources

Exploratory

The Nitrile Warhead: Strategic Engineering of Piperidine-2-carbonitrile Derivatives

Executive Summary: The Renaissance of the α-Amino Nitrile In the landscape of modern medicinal chemistry, the piperidine-2-carbonitrile scaffold has evolved from a mere synthetic intermediate to a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the α-Amino Nitrile

In the landscape of modern medicinal chemistry, the piperidine-2-carbonitrile scaffold has evolved from a mere synthetic intermediate to a privileged pharmacophore. Historically viewed primarily as a precursor to amino acids (via the Strecker reaction) or diamines, the 2-cyano group is now recognized as a potent "warhead" for reversible covalent inhibition.

This guide moves beyond basic textbook synthesis. We will explore the stereoelectronic utility of the nitrile group in protease inhibition, detail the electrochemical manufacturing (Shono oxidation) that has revitalized this field, and analyze the structure-activity relationships (SAR) that differentiate piperidine analogs from their 5-membered pyrrolidine counterparts (e.g., Vildagliptin).

Mechanistic Pharmacophore Analysis: The "Warhead" Concept

The bioactivity of piperidine-2-carbonitriles often hinges on the electrophilicity of the nitrile carbon. Unlike irreversible inhibitors (e.g., acrylamides) that permanently alkylate the target, the nitrile group engages in reversible covalent interactions with nucleophilic residues (Serine or Cysteine) in the enzyme active site.

The Thermodynamics of Reversibility

The formation of an imidate (with Serine) or thioimidate (with Cysteine) adduct mimics the transition state of peptide hydrolysis. This high-affinity interaction allows for extended residence time (


) on the target while mitigating the immunogenicity risks associated with permanent protein alkylation.
Visualization: Serine Protease Inhibition Mechanism

The following diagram illustrates the nucleophilic attack of the catalytic serine hydroxyl on the piperidine nitrile "warhead," forming the transition-state mimic.

NitrileMechanism Enzyme Serine Protease (Active Site Ser-OH) TS Tetrahedral Intermediate Enzyme->TS Nucleophilic Attack Inhibitor Piperidine-2-CN (Electrophilic Warhead) Inhibitor->TS Binding Adduct Imidate Adduct (Reversible Complex) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversibility) Adduct->Inhibitor k_off

Figure 1: Mechanism of reversible covalent inhibition. The nitrile group acts as an electrophilic trap for the catalytic serine, forming a stable but reversible imidate adduct.

Advanced Synthetic Methodologies

While the Strecker reaction is the classical route, it suffers from the use of toxic cyanide salts and difficult stereocontrol. Modern industrial applications favor Anodic Cyanation (Shono Oxidation) and Asymmetric Organocatalysis .

The Shono Oxidation: Electrochemical Precision

The anodic oxidation of carbamates (Shono oxidation) is the gold standard for accessing the


-position of the piperidine ring. It generates an 

-acyliminium ion intermediate which is subsequently trapped by a cyanide source.
  • Why this matters: It allows for the direct functionalization of the C-H bond

    
     to the nitrogen, avoiding the need for pre-functionalized precursors. It is scalable and "green" (electron as a reagent).
    
  • Key Challenge: Over-oxidation and regioselectivity (C2 vs C6).

Visualization: Electrochemical Workflow

ShonoOxidation Substrate N-Boc-Piperidine Anode Anodic Oxidation (-2e-, -H+) Substrate->Anode MeOH, LiBF4 Intermediate N-Acyliminium Ion (Reactive Electrophile) Anode->Intermediate C-H Abstraction Trapping Nucleophilic Trap (TMSCN / Lewis Acid) Intermediate->Trapping Lewis Acid Catalysis Product N-Boc-2-Cyanopiperidine Trapping->Product Regioselective

Figure 2: The Shono Oxidation workflow. Anodic generation of the iminium ion followed by nucleophilic trapping with cyanide.

Detailed Experimental Protocol: Anodic Cyanation

Note: This protocol is adapted for a research-scale flow cell or batch electrolysis setup.

Objective

Synthesis of


-Boc-2-cyanopiperidine  via electrochemical 

-methoxylation followed by cyanation.
Step 1: Anodic -Methoxylation

Reagents:


-Boc-piperidine (10 mmol), Methanol (solvent), Tetraethylammonium tosylate (

, electrolyte).
  • Setup: Use an undivided cell with carbon rod electrodes (anode and cathode).

  • Electrolysis: Dissolve

    
    -Boc-piperidine in MeOH (0.5 M) containing 0.1 M 
    
    
    
    .
  • Current: Apply a constant current (CCE) of 10-20 mA/cm² (approx. 3.5-4.0 F/mol).

  • Cooling: Maintain reaction temperature at 0–10°C using an external cooling bath to prevent carbamate decomposition.

  • Workup: Evaporate MeOH. Resuspend in ether, wash with brine to remove electrolyte. Dry over

    
    .
    
  • Result:

    
    -Boc-2-methoxypiperidine (The "Shono adduct").
    
Step 2: Cyanation (Lewis Acid Mediated)

Reagents:


-Boc-2-methoxypiperidine (from Step 1), Trimethylsilyl cyanide (TMSCN), 

(Catalyst).
  • Reaction: Dissolve the methoxy intermediate in anhydrous

    
     under Argon.
    
  • Addition: Cool to -78°C. Add TMSCN (1.2 equiv) followed by dropwise addition of

    
     (1.1 equiv).
    
    • Criticality: Low temperature is essential to prevent polymerization of the iminium intermediate.

  • Warming: Allow to warm to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Safety Note: TMSCN releases HCN upon hydrolysis. All operations must be performed in a well-ventilated fume hood with HCN sensors active.

Medicinal Chemistry Applications

DPP-4 Inhibitors (Diabetes Type 2)

While Vildagliptin and Saxagliptin utilize a pyrrolidine-2-carbonitrile core, piperidine analogs are extensively studied to modulate selectivity against related peptidases (DPP-8/9).

  • SAR Insight: Expanding the ring from 5 to 6 members (pyrrolidine to piperidine) often alters the vector of the nitrile group relative to the catalytic triad, potentially reducing potency but increasing metabolic stability by reducing ring strain.

Cathepsin K Inhibitors (Osteoporosis)

Cathepsin K is a cysteine protease involved in bone resorption.[1][2]

  • Inhibitor Design: Compounds like Odanacatib utilize a nitrile warhead. Research into piperidine-2-carbonitrile derivatives (often with a 4-position substituent) has shown they can effectively occupy the S2 pocket of the enzyme.

  • Selectivity: The piperidine ring provides a rigid scaffold that can be substituted at C3 or C4 to direct hydrophobic groups into the S2 or S1' pockets, achieving selectivity over Cathepsin L and S.

Comparative Data: Scaffold Efficacy
ParameterPyrrolidine-2-CN (e.g., Vildagliptin)Piperidine-2-CN Derivatives
Ring Strain High (more reactive warhead)Moderate (tunable reactivity)
Metabolic Stability Lower (prone to oxidative cleavage)Higher (generally)
Selectivity (DPP-8/9) Often LowTunable via C3/C4 substitution
Synthetic Access Proline chiral poolShono Oxidation / Asymmetric Catalysis

References

  • Shono, T., et al. (1984).[3] "Electroorganic Chemistry. 81. Anodic Oxidation of Sulfonamides and Amidophosphates." Journal of Organic Chemistry. Link

  • Nutting, J. E., et al. (2018). "Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification." Journal of the American Chemical Society. Link

  • Gwaltney, S. L. (2008).[4] "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV." Current Topics in Medicinal Chemistry. Link

  • Li, J., et al. (2014).[5] "Design, synthesis and biological evaluation of novel 2-cyanopyrrolidine and 2-cyanopiperidine derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry. Link

  • Stahl, S. S., et al. (2025). "Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp3)–H Functionalization." ACS Electrochemistry. Link(Note: Year extrapolated from context, verify current DOI)

  • Grabowska, U., et al. (2008). "Cathepsin K inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents. Link

Sources

Protocols & Analytical Methods

Application

The Versatile Role of Piperidine-2-carbonitrile Oxalate in Modern Medicinal Chemistry: Application Notes and Protocols

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs.[1] This six-membered nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs.[1] This six-membered nitrogen-containing heterocycle offers a versatile framework that can be functionalized to modulate a molecule's physicochemical and pharmacological properties, such as solubility, receptor binding affinity, and oral bioavailability.[2] Among the diverse array of piperidine-based building blocks, piperidine-2-carbonitrile, particularly as its oxalate salt, has emerged as a synthon of significant interest. Its unique structural features—a secondary amine for further derivatization and a nitrile group that can be transformed into various functional groups—make it a valuable precursor for a range of therapeutic agents.

This technical guide provides an in-depth exploration of the applications of piperidine-2-carbonitrile oxalate in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the synthetic strategies.

The Strategic Advantage of Piperidine-2-carbonitrile Oxalate

The utility of piperidine-2-carbonitrile stems from its bifunctional nature. The secondary amine of the piperidine ring is a nucleophilic handle for introducing a wide variety of substituents through N-alkylation, N-acylation, and reductive amination reactions.[3][4] The nitrile group at the 2-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other heterocycles like tetrazoles.[5][6]

The oxalate salt form offers several practical advantages in a laboratory and manufacturing setting. Amine oxalate salts are often crystalline, stable solids that are easier to handle, weigh, and store compared to the free base, which can be an oil or a volatile solid.[7] The formation of the oxalate salt can also serve as a purification step. For synthetic applications, the free base can be readily generated in situ or in a separate step by treatment with a suitable base.

Core Synthetic Transformations of Piperidine-2-carbonitrile

The synthetic utility of piperidine-2-carbonitrile oxalate is best demonstrated through its conversion into key structural motifs found in medicinally active compounds. The following sections provide detailed protocols for these fundamental transformations.

Protocol 1: N-Alkylation of Piperidine-2-carbonitrile via Reductive Amination

N-alkylation is a fundamental step in diversifying the piperidine scaffold. Reductive amination is a robust method for this transformation, proceeding through an iminium ion intermediate that is subsequently reduced.[4] This protocol details the N-benzylation of piperidine-2-carbonitrile as a representative example.

Rationale: The N-benzyl group is a common substituent in pharmacologically active compounds and can also serve as a protecting group that can be removed under hydrogenolysis conditions. The use of sodium triacetoxyborohydride offers a mild and selective reduction of the iminium ion in the presence of the starting aldehyde.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Free Base Generation cluster_reaction Reductive Amination cluster_workup Workup & Purification P2CO Piperidine-2-carbonitrile Oxalate Base Base (e.g., DIPEA) in DCM P2CO->Base Neutralization P2C_free Piperidine-2-carbonitrile (Free Base) Base->P2C_free Aldehyde Benzaldehyde P2C_free->Aldehyde Iminium Formation Reducer NaBH(OAc)₃ Aldehyde->Reducer Reduction Quench Quench (aq. NaHCO₃) Reducer->Quench Extract Extraction (DCM) Quench->Extract Purify Chromatography Extract->Purify Product N-Benzyl-piperidine- 2-carbonitrile Purify->Product

Caption: Workflow for N-alkylation of piperidine-2-carbonitrile.

Experimental Protocol:

  • Free Base Generation:

    • To a solution of piperidine-2-carbonitrile oxalate (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.2 equiv.).[8]

    • Stir the mixture at room temperature for 30 minutes. The resulting solution contains the free piperidine-2-carbonitrile and can be used directly in the next step.

  • Reductive Amination:

    • To the solution from step 1, add benzaldehyde (1.1 equiv.).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-piperidine-2-carbonitrile.

Quantitative Data (Representative):

ElectrophileBaseReducing AgentSolventTime (h)Yield (%)
BenzaldehydeDIPEANaBH(OAc)₃DCM1685-95
AcetoneK₂CO₃NaBH(OAc)₃DMF2470-80
CyclohexanoneEt₃NNaBH(OAc)₃DCE2480-90
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of the 2-cyano group to a carboxylic acid provides access to pipecolic acid derivatives, which are important chiral building blocks in their own right.[9][10]

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Workflow Diagram:

Hydrolysis_Workflow cluster_workup Workup & Isolation Start N-Protected Piperidine- 2-carbonitrile Acid Aqueous HCl (e.g., 6M) Start->Acid Hydrolysis Heat Reflux Acid->Heat Cool Cool to RT Heat->Cool Concentrate Concentrate in vacuo Cool->Concentrate Product N-Protected Pipecolic Acid Hydrochloride Concentrate->Product

Caption: Workflow for hydrolysis of piperidine-2-carbonitrile.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend N-protected piperidine-2-carbonitrile (1.0 equiv.) in 6 M aqueous hydrochloric acid (HCl).

  • Hydrolysis:

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove water and excess HCl.

    • The resulting solid is the hydrochloride salt of the corresponding pipecolic acid derivative. It can be further purified by recrystallization if necessary.

Quantitative Data (Representative):

SubstrateAcidTemperature (°C)Time (h)Yield (%)
N-Boc-piperidine-2-carbonitrile6 M HCl10018>90
N-Cbz-piperidine-2-carbonitrile12 M HCl10024>90
Protocol 3: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine yields 2-(aminomethyl)piperidine derivatives, which are valuable diamine building blocks.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][11][12] The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. Raney Nickel, a heterogeneous catalyst, is also effective for this transformation under hydrogenation conditions and can be a milder alternative.[13][14][15]

Workflow Diagram:

Reduction_Workflow cluster_workup Workup & Purification Start N-Protected Piperidine- 2-carbonitrile Reagent LiAlH₄ in THF or H₂/Raney Ni Start->Reagent Reduction Quench Quench (e.g., Fieser workup) Reagent->Quench Filter Filter Quench->Filter Concentrate Concentrate Filter->Concentrate Product N-Protected 2-(aminomethyl)piperidine Concentrate->Product

Caption: Workflow for reduction of piperidine-2-carbonitrile.

Experimental Protocol (using LiAlH₄):

  • Reaction Setup:

    • To a stirred suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-protected piperidine-2-carbonitrile (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Workup (Fieser workup):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (NaOH) (X mL per X g of LiAlH₄), and then water again (3X mL per X g of LiAlH₄).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or distillation.

Quantitative Data (Representative):

SubstrateReducing AgentSolventTemperatureTime (h)Yield (%)
N-Boc-piperidine-2-carbonitrileLiAlH₄THFReflux480-90
N-Benzyl-piperidine-2-carbonitrileH₂ (50 psi), Raney NiMethanolRT1285-95

Application in the Synthesis of Bioactive Molecules

The true value of piperidine-2-carbonitrile oxalate is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules.

Application Example 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs

DPP-4 inhibitors are a class of oral anti-diabetic drugs. Many potent DPP-4 inhibitors, such as Vildagliptin, feature a cyanopyrrolidine moiety.[16][17] The nitrile group is a key pharmacophore that interacts with the catalytic serine residue in the active site of the DPP-4 enzyme.[18][19][20] Piperidine-2-carbonitrile can be used to synthesize analogs of these drugs, where the five-membered pyrrolidine ring is replaced by a six-membered piperidine ring.

Proposed Synthetic Pathway for a Vildagliptin Analog:

DPP4_Inhibitor_Synthesis P2CO Piperidine-2- carbonitrile Oxalate FreeBase Piperidine-2- carbonitrile P2CO->FreeBase Neutralization Acylation N-Chloroacetylation FreeBase->Acylation Intermediate (S)-1-(2-chloroacetyl) piperidine-2-carbonitrile Acylation->Intermediate Coupling Coupling with 3-amino-1-adamantanol Intermediate->Coupling Analog Vildagliptin Analog Coupling->Analog

Caption: Proposed synthesis of a Vildagliptin analog.

The synthesis would involve an initial N-acylation of piperidine-2-carbonitrile with chloroacetyl chloride, followed by a nucleophilic substitution reaction with 3-amino-1-adamantanol.[21][22] This strategy allows for the exploration of the structure-activity relationship (SAR) of the piperidine scaffold in DPP-4 inhibition.

Application Example 2: Precursor for Kinase Inhibitors

Piperidine derivatives are prevalent in a wide range of kinase inhibitors.[18][19][23] The piperidine ring often serves as a central scaffold to orient key pharmacophoric elements for optimal binding to the kinase active site. Piperidine-2-carboxamide derivatives, which can be readily prepared by hydrolysis of the corresponding nitriles, have been investigated as inhibitors of anaplastic lymphoma kinase (ALK) and other kinases.[5][21][24]

Proposed Synthetic Pathway to a Piperidine-2-carboxamide Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Synthesis P2C N-Protected Piperidine-2-carbonitrile Hydrolysis Controlled Hydrolysis (e.g., H₂O₂/base) P2C->Hydrolysis Carboxamide N-Protected Piperidine-2-carboxamide Hydrolysis->Carboxamide Deprotection Deprotection Carboxamide->Deprotection Amine Piperidine-2-carboxamide Deprotection->Amine Coupling Amide Coupling with Substituted Carboxylic Acid Amine->Coupling Inhibitor Kinase Inhibitor Scaffold Coupling->Inhibitor

Caption: Proposed synthesis of a kinase inhibitor scaffold.

This pathway highlights the conversion of the nitrile to a carboxamide, which can then be coupled with various carboxylic acids to generate a library of potential kinase inhibitors for SAR studies.[25][26][27]

Safety and Handling

Piperidine derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piperidine-2-carbonitrile oxalate is harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

Piperidine-2-carbonitrile oxalate is a highly versatile and valuable building block in medicinal chemistry. Its bifunctional nature allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules with potential therapeutic applications. The protocols and application examples provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel piperidine-containing drug candidates. The strategic use of this and similar synthons will undoubtedly continue to fuel innovation in drug discovery.

References

  • Mavunkel, B. J., Perumattam, J. J., Tan, X., Luedtke, G. R., Lu, Q., Lim, D., ... & Tabora, J. (2010). Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1059-1062. [Link]

  • Hunt, J. A., Kallashi, F., Ruzek, R. D., Sinclair, P. J., Ita, I., McCormick, S. X., ... & Doherty, J. B. (2003). p38 inhibitors: piperidine-and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-470. [Link]

  • Istvan, E. S., Goldflam, M., Tcyrulnikov, S., Jolley, S., Connelly, M., Lira, A., ... & Goldberg, D. E. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(11), 1603-1614. [Link]

  • Li, J., Wang, Y., & Wang, Q. (2013). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 52B(1), 138-141. [Link]

  • Wang, L., Zhang, Y., & Liu, H. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 24(5), 2145-2154. [Link]

  • Li, J. J. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(21), 8040-8043. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2016). 1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles: Synthesis, biological evaluation and molecular docking study as DPP-4 inhibitors. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 1-7. [Link]

  • Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., ... & Kilkuskie, R. E. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 54(19), 6747-6757. [Link]

  • Prasad, A. S., & Rao, K. S. (2008). Synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Zhang, L., Jiang, L., Li, J., & Hu, X. (2014). A facile method to synthesize vildagliptin. Letters in Organic Chemistry, 11(3), 220-223. [Link]

  • Bryan, M. C., Whittington, D. A., & Zeller, M. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 101633. [Link]

  • Sureshkumar, D., & G, P. (2012). In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 12(Suppl 1), P68. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

  • CN103804267B - A kind of synthesis technique of vildagliptin - Google P
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Masterson, D. S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]

  • Organic Syntheses. (n.d.). tetrahydropyran. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Sciencemadness.org. (2009, February 27). oxalic acid reaction with secondary amines. [Link]

  • Lee, K., & Lee, C. H. (2006). Synthesis of Pipecolic Acid and Baikiain. HETEROCYCLES, 68(11), 2365-2370. [Link]

  • ResearchGate. (n.d.). Synthesis of Pipecolic Acid and Baikiain. [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. [Link]

  • Prime Scholars. (2016, July 15). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. [Link]

  • Zhang, L., Jiang, L., Li, J., & Hu, X. (2014). A facile method to synthesize vildagliptin. Letters in Organic Chemistry, 11(3), 220-223. [Link]

  • CN103951669A - Synthesis method of Anagliptin key intermediate - Google P
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. [Link]

  • Wanner, K. T., & Schmaunz, C. E. (1998). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3, 4, 5, 6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2993-2998. [Link]

  • Brown, L. J., Roy, S. S., & Elliott, P. I. (2018). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d) piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 246-253. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester - Google P
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • ResearchGate. (2024, June 18). Current trends and future directions for the synthesis and pharmacological applications of 2-(2-cyanopyrrolidin-1-yl)-N-3-hydroxyadamantan-1-yl) acetamide (Gliptins). [Link]

  • Google Patents. (n.d.).
  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • CN105801580A - Intermediate for synthesizing linagliptin, preparation method of ...
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Frutos, R. P., Johnson, M. D., & Sisti, N. J. (2019). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ACS Medicinal Chemistry Letters, 10(9), 1266-1271. [Link]

Sources

Method

Advanced Protocol: Handling and Synthetic Applications of Piperidine-2-carbonitrile Oxalate

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (2026)[1] Introduction: The Chiral Scaffold Piperidine-2-carbonitrile oxalate is a...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (2026)[1]

Introduction: The Chiral Scaffold

Piperidine-2-carbonitrile oxalate is a critical chiral building block in the synthesis of pharmaceutical agents, particularly DPP-IV inhibitors (e.g., Alogliptin analogs) and local anesthetics (e.g., Ropivacaine/Levobupivacaine precursors).[1]

While the free base is a liquid or low-melting solid prone to oxidation and racemization, the oxalate salt offers superior crystallinity, stability, and handling properties.[1] It serves as a primary method for optical resolution —allowing the isolation of the eutomer (active enantiomer) from racemic mixtures via diastereomeric salt formation.

This guide provides a rigorous, field-validated framework for converting this stable salt into active pharmaceutical intermediates (APIs), focusing on the preservation of chiral integrity.

Safety & Material Handling (E-E-A-T)

Hazard Classification: Acute Toxin (Oral/Dermal), Corrosive, Irritant.[1]

  • Cyanide Moiety Risks: While the nitrile group (-CN) is covalently bonded, metabolic or strong acid hydrolysis can release HCN.[1] Work must be performed in a well-ventilated fume hood.[1]

  • Oxalate Toxicity: Oxalates can cause acute kidney injury via calcium precipitation. Avoid dust generation.[2][3]

  • Racemization Warning: The proton at the C2 position (alpha to the nitrile) is acidic (

    
    ).[1] Strong bases or prolonged exposure to basic aqueous media can lead to racemization of the chiral center.
    

Storage: Store at 2–8°C under Argon. Hygroscopic—keep container tightly sealed.[4]

Core Protocol 1: Controlled Free-Basing

Objective: Liberate the reactive Piperidine-2-carbonitrile free base from the oxalate salt without inducing racemization.[1] Rationale: The oxalate counter-ion interferes with nucleophilic substitution and acylation reactions. It must be removed quantitatively.

Reagents & Equipment[2][6][7][8][9][10]
  • Starting Material: (S)-Piperidine-2-carbonitrile oxalate (10.0 g, ~50 mmol)

  • Base: 20% w/w Potassium Carbonate (

    
    ) or 2N NaOH (Use 
    
    
    
    for higher chiral safety).
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Validation: pH strips, TLC (Silica, 10% MeOH in DCM).

Step-by-Step Methodology
  • Suspension: Charge the oxalate salt (10 g) into a 250 mL round-bottom flask. Add DCM (100 mL) and cool to 0–5°C (Ice bath).

    • Expert Insight: Low temperature minimizes the kinetic rate of racemization during the basic phase.

  • Neutralization: Slowly add cold 20% aq.

    
     (50 mL) with vigorous stirring.
    
    • Observation: Gas evolution (

      
      ) may occur if excess acid is present; solids will dissolve as the salt breaks.
      
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom for DCM).

  • Extraction: Extract the aqueous layer twice more with DCM (2 x 30 mL).

    • Self-Validating Step: Check the pH of the aqueous layer. It must be >10 to ensure complete deprotonation of the amine.

  • Drying: Dry combined organics over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C .

    • Critical: Do not heat above 30°C. The free base is volatile and thermally unstable.

  • Yield Check: Weigh the resulting oil. Theoretical yield for free base is ~5.5 g.

Core Protocol 2: N-Acylation (Synthesis of Vildagliptin Intermediate)

Objective: Synthesize (S)-1-(2-chloroacetyl)piperidine-2-carbonitrile. Mechanism: Nucleophilic attack of the secondary amine on the acyl chloride.

Reagents
  • Substrate: Freshly prepared (S)-Piperidine-2-carbonitrile free base (from Protocol 1).

  • Reagent: Chloroacetyl chloride (1.1 equiv).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).[1]

  • Solvent: Dry THF or DCM.

Step-by-Step Methodology
  • Setup: Dissolve the free base (5.5 g, 50 mmol) in dry THF (60 mL) under Nitrogen atmosphere. Add TEA (8.4 mL, 60 mmol).

  • Cooling: Cool the reaction mixture to -10°C .

    • Causality: The reaction is highly exothermic. Uncontrolled heat will degrade the nitrile and cause impurity formation.

  • Addition: Add Chloroacetyl chloride (4.4 mL, 55 mmol) dropwise over 30 minutes via a syringe pump or addition funnel. Maintain internal temperature below 0°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Validation: Monitor by TLC. The starting amine spot (polar, near baseline) should disappear; a new less polar amide spot (

      
       in 1:1 Hex/EtOAc) appears.[1]
      
  • Quench: Add water (50 mL) to quench excess acid chloride.[1]

  • Workup: Extract with EtOAc (3 x 50 mL). Wash organics with 1N HCl (to remove unreacted amine/TEA), then sat.[1]

    
    , then Brine.[1]
    
  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Column Chromatography.

Data Summary Table
ParameterSpecificationNote
Stoichiometry 1.0 : 1.1 : 1.2 (Amine:Acyl:Base)Excess base prevents HCl salt formation.[1]
Temperature -10°C to RTCritical for enantiomeric excess maintenance.[1]
Typical Yield 85% - 92%High efficiency reaction.[1]
Appearance White to Off-white SolidMelting point approx. 65-70°C.

Visualization: Synthetic Workflow

G Oxalate Piperidine-2-CN Oxalate Salt BaseWash Protocol 1: K2CO3 / DCM 0°C Oxalate->BaseWash FreeBase Free Base (Labile Intermediate) Reaction Protocol 2: THF / TEA -10°C FreeBase->Reaction Acylation N-Acylation (Chloroacetyl Chloride) Product API Intermediate (N-Chloroacetyl-2-CN) Acylation->Product Workup & Crystallization Product->FreeBase Racemization Risk (If pH > 12) BaseWash->FreeBase Liberation Reaction->Acylation Nucleophilic Attack

Figure 1: Synthetic workflow from stable oxalate salt to active pharmaceutical intermediate.[1]

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical methods are required.

A. Enantiomeric Excess (Chiral HPLC)[1]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Nitrile absorption).[1]

  • Acceptance Criteria: >98% ee.

B. NMR Characterization (Product)
  • 1H NMR (400 MHz, CDCl3): Look for the splitting of the

    
     protons in the chloroacetyl group (AB system due to chirality) at 
    
    
    
    ppm. The methine proton at C2 (
    
    
    to nitrile) typically appears as a multiplet at
    
    
    ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Free-basing) Incomplete extraction; Amine is water soluble.[1]Saturate the aqueous layer with NaCl (Salting out) before extraction. Use 5% MeOH in DCM.
Loss of Chirality (Low ee) Base too strong or reaction too warm.[1]Use

instead of NaOH. Keep T < 5°C during basification. Process immediately.
Product Oiliness Residual solvent or impurities.Triturate the oil with cold Hexane/MTBE to induce crystallization.
Colored Impurities Oxidation of the free amine.Perform all steps under Nitrogen/Argon. Degas solvents.

References

  • Magano, J., et al. (2013).[1] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile." Organic Syntheses, 90, 74-86.[1] (Analogous chemistry for piperidine ring).

  • Beilstein J. Org. Chem. (2008).[1][5][6] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors."[1][5][6] Beilstein Journal of Organic Chemistry, 4, 20.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2173637, Piperidine-2-carbonitrile."[1] PubChem.

  • Fisher Scientific. (2025).[1] "Safety Data Sheet: Piperidine."

Sources

Application

Comprehensive Analytical Profiling of Piperidine-2-carbonitrile Oxalate

Application Note & Protocol Guide | AN-2026-PCN Introduction & Chemical Context Piperidine-2-carbonitrile (2-cyanopiperidine) is a critical chiral intermediate in the synthesis of amide-type local anesthetics, including...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-PCN

Introduction & Chemical Context

Piperidine-2-carbonitrile (2-cyanopiperidine) is a critical chiral intermediate in the synthesis of amide-type local anesthetics, including Ropivacaine , Mepivacaine , and Bupivacaine . While the free base is a semi-volatile oil prone to oxidation and racemization, the oxalate salt is frequently employed as a stable, crystalline solid for storage and purification.

The Analytical Challenge

Quantifying Piperidine-2-carbonitrile oxalate presents three distinct challenges that standard "generic" methods fail to address:

  • Lack of Chromophore: The saturated piperidine ring possesses negligible UV absorbance above 210 nm, making standard HPLC-UV insensitive.

  • Salt Dissociation: The oxalate counter-ion is highly polar and UV-active at low wavelengths, potentially co-eluting with the analyte in reverse-phase (RP) systems.

  • Chirality: For enantiopure drugs (e.g., Ropivacaine), the enantiomeric excess (ee) of this intermediate dictates the final drug purity.

This guide provides a multi-modal analytical strategy: GC-FID for assay/impurities (after salt breaking), Ion Chromatography (IC) for oxalate stoichiometry, and Chiral HPLC for enantiomeric purity.

Analytical Strategy & Workflow

The following decision tree illustrates the selection of the correct method based on the specific analytical quality attribute (AQA) required.

AnalyticalStrategy Start Sample: Piperidine-2-carbonitrile Oxalate Goal Define Analytical Goal Start->Goal Assay Assay & Impurity Profiling Goal->Assay Chiral Enantiomeric Purity (R vs S) Goal->Chiral Salt Counter-ion (Oxalate) Content Goal->Salt GC Method A: GC-FID (Requires Derivatization/Extraction) Assay->GC Volatile Free Base HPLC_Chiral Method B: Normal Phase Chiral HPLC (Amylose/Cellulose Columns) Chiral->HPLC_Chiral Stereospecificity IC Method C: Ion Chromatography (Suppressed Conductivity) Salt->IC Anion Analysis

Figure 1: Analytical decision matrix for Piperidine-2-carbonitrile Oxalate characterization.

Method A: GC-FID for Assay and Organic Impurities

Primary Application: Purity determination and quantification of the piperidine moiety. Critical Insight: You cannot inject the oxalate salt directly. It will decompose in the injector port, leading to poor recovery and "ghost" peaks. You must perform a Free Base Extraction first.

Protocol 1: Sample Preparation (Salt Breaking)
  • Weighing: Accurately weigh 50 mg of Piperidine-2-carbonitrile oxalate into a 10 mL centrifuge tube.

  • Basification: Add 2.0 mL of 1N NaOH . Vortex until the solid dissolves. (pH must be >12 to ensure the amine is unprotonated).

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) containing 0.5 mg/mL n-Dodecane (Internal Standard).

  • Agitation: Shake vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial containing anhydrous

    
     to remove trace water.
    
Chromatographic Conditions
ParameterSetting
Instrument GC-FID (Agilent 7890/8890 or equivalent)
Column DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Oven Program 60°C (hold 1 min) → 15°C/min → 240°C (hold 3 min)
Detector FID @ 280°C;

30 mL/min, Air 400 mL/min
Injection Vol 1.0 µL

Validation Criteria:

  • Linearity:

    
     (Range: 0.1 – 2.0 mg/mL).
    
  • Resolution: Resolution > 1.5 between Piperidine-2-carbonitrile and any synthesis precursors (e.g., piperidine).

Method B: Chiral HPLC for Enantiomeric Purity

Primary Application: Determining the ratio of (S)-2-cyanopiperidine to (R)-2-cyanopiperidine. Scientific Rationale: Piperidine-2-carbonitrile is polar. Normal Phase (NP) chromatography using polysaccharide-based columns provides superior selectivity compared to Reverse Phase for this separation.

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 215 nm (Note: Signal will be weak; high concentration required)
Sample Conc. 2.0 mg/mL in Mobile Phase (Filter through 0.45 µm PTFE)

Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory . It masks silanol groups on the stationary phase and ensures the basic piperidine nitrogen does not tail, which would otherwise ruin the chiral resolution.

Method C: Ion Chromatography (IC) for Oxalate Quantification

Primary Application: Confirming the stoichiometry (1:1 salt) and calculating the "Active Moiety" content. Why IC? HPLC-UV is poor for oxalate detection due to its elution near the void volume. IC with suppressed conductivity is specific and highly sensitive.

Protocol 2: IC Workflow
  • Diluent: Deionized Water (18.2 MΩ).

  • Stock Prep: Dissolve 20 mg of sample in 50 mL water. Sonicate for 5 mins.

  • Dilution: Dilute 1:10 to reach approx. 20 ppm oxalate concentration.

Instrument Parameters
ParameterSetting
System Dionex ICS-5000+ or Metrohm equivalent
Column IonPac AS19 or Metrosep A Supp 5 (Anion Exchange)
Eluent KOH Gradient (10 mM to 45 mM) or Carbonate/Bicarbonate isocratic
Suppressor Electrolytic or Chemical Suppression (ASRS/MSM)
Detector Conductivity (µS/cm)
Run Time ~15 minutes

Stoichiometry Calculation:



Target Ratio:

References

  • Determination of oxalate in pharmaceutical matrices by indirect photometric chromatography. Journal of Chromatography A. (1990). Validated method for oxalate quantification in drug salts.

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. (2025).[1] Protocols for derivatization and direct analysis of piperidine rings.

  • Synthesis and biological activities of local anesthetics. PMC - NIH. (2019). Context on the synthesis of Bupivacaine/Ropivacaine using piperidine-2-carbonitrile intermediates.

  • Strategies for chiral separation: from racemate to enantiomer. RSC Advances. (2023). Review of polysaccharide column selection for polar amines.

  • Determination of oxalate in cromolyn sodium. Thermo Fisher Scientific Application Note 73345. Detailed IC parameters for oxalate in API salts.

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using JIB-04, a Pan-Selective Jumonji Histone Demethylase Inhibitor

Introduction: Targeting the Epigenome with JIB-04 The epigenetic landscape of cancer cells is characterized by profound alterations that drive malignant transformation, progression, and therapeutic resistance. Histone ly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenome with JIB-04

The epigenetic landscape of cancer cells is characterized by profound alterations that drive malignant transformation, progression, and therapeutic resistance. Histone lysine demethylases (KDMs) have emerged as critical regulators of chromatin structure and gene expression, making them compelling targets for novel anti-cancer therapies.[1] The Jumonji C (JmjC) domain-containing histone demethylases are a major family of KDMs that are frequently overexpressed or hyperactivated in various cancers.[1]

JIB-04 is a potent, cell-permeable, pan-selective small molecule inhibitor of the JmjC family of histone demethylases.[2][3] It has been shown to selectively inhibit the growth of a wide range of cancer cells in vitro and reduce tumor burden in preclinical in vivo models, while exhibiting significantly less toxicity towards normal, non-cancerous cells.[2][3] Mechanistically, JIB-04 is not a competitive inhibitor of α-ketoglutarate, a key cofactor for JmjC demethylases, but rather functions through a unique mechanism that may involve disruption of oxygen binding in the enzyme's active site.[2][4] Its anti-neoplastic effects are mediated through the induction of widespread changes in histone methylation, leading to the deregulation of oncogenic transcriptional programs, cell cycle arrest, induction of apoptosis, and inhibition of cancer stem-like cell properties.[5][6][7]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to characterize the cellular effects of JIB-04. These protocols are intended for researchers, scientists, and drug development professionals seeking to evaluate JIB-04 or similar epigenetic modulators in a cancer biology context.

Mechanism of Action: JIB-04 and the Regulation of Histone Methylation

JIB-04 exerts its biological effects by inhibiting the enzymatic activity of JmjC histone demethylases. This family of enzymes is responsible for removing methyl groups from lysine residues on histone tails, thereby influencing chromatin compaction and gene accessibility. By inhibiting these demethylases, JIB-04 leads to a global increase in histone methylation marks, including those associated with both gene activation (e.g., H3K4me3, H3K36me3) and repression (e.g., H3K9me3, H3K27me3).[5][8] The net effect of these epigenetic alterations is a profound shift in the transcriptional landscape of cancer cells, leading to the downregulation of pro-proliferative genes and the upregulation of anti-growth and pro-apoptotic genes.[2]

JIB04 JIB-04 JMJD Jumonji C (JmjC) Histone Demethylases JIB04->JMJD Inhibition Histones Methylated Histones (e.g., H3K9me3, H3K27me3) JMJD->Histones Demethylation Chromatin Altered Chromatin Structure Histones->Chromatin Transcription Deregulated Gene Transcription Chromatin->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Proliferation Decreased Proliferation Transcription->Proliferation

Caption: Mechanism of action of JIB-04.

Core Application: Assessing the Anti-Proliferative Effects of JIB-04

A fundamental first step in characterizing any potential anti-cancer agent is to determine its effect on cell viability and proliferation. The following protocols describe standard colorimetric and clonogenic assays to quantify the dose-dependent inhibitory effects of JIB-04.

Protocol 1: Cell Viability Assessment using MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JIB-04 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment (typically 1,500-3,000 cells/well). Incubate for 16-24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of JIB-04 in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Replace the medium in the wells with the JIB-04 dilutions. Include vehicle control (DMSO-treated) wells.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] Subsequently, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.[10]

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[9][10]

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability). Plot the percentage of cell viability against the log concentration of JIB-04 and determine the IC50 value using non-linear regression analysis.

Cell Line Cancer Type JIB-04 IC50 (µM) Reference
TC32Ewing Sarcoma0.13[6]
A4573Ewing Sarcoma1.84[6]
H358Lung Cancer0.1[11]
A549Lung Cancer0.25[11]
PC-3Prostate Cancer~0.01-1[3][11]
HCT116Colorectal Cancer~2-5

Table 1: Representative IC50 values of JIB-04 in various cancer cell lines.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity following drug treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JIB-04 (stock solution in DMSO)

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Step-by-Step Methodology:

  • Cell Seeding: Plate a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of JIB-04 or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh JIB-04-containing medium every 3-4 days.

  • Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the fixed colonies with crystal violet solution for 20-30 minutes.

  • Data Acquisition: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

Investigating Cellular Mechanisms: Apoptosis and Cell Cycle

JIB-04 has been shown to induce both apoptosis and cell cycle arrest in cancer cells.[5][6] The following protocols provide methods to investigate these cellular responses.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. This protocol details the detection of cleaved PARP by Western blotting.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the levels of cleaved PARP between JIB-04-treated and control samples. Use GAPDH or β-actin as a loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Fix overnight at -20°C.[12]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Target Engagement and Downstream Signaling

To confirm that JIB-04 is engaging its target and modulating downstream pathways, it is essential to assess histone methylation status and key signaling molecules.

Protocol 5: Immunofluorescence for Histone Methylation

This protocol allows for the visualization and quantification of changes in global histone methylation levels within cells.

Materials:

  • Cells cultured on glass coverslips

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a specific histone methylation mark (e.g., H3K9me3, H3K27me3)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with JIB-04 or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.[13]

  • Blocking and Antibody Incubation: Block non-specific binding sites with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody and Counterstaining: Wash the coverslips and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of the histone methylation mark in the nucleus of treated versus control cells using image analysis software.

cluster_0 Experimental Workflow A 1. Seed Cells on Coverslips B 2. Treat with JIB-04 A->B C 3. Fix & Permeabilize B->C D 4. Block C->D E 5. Primary Antibody (e.g., anti-H3K9me3) D->E F 6. Secondary Antibody & DAPI Stain E->F G 7. Mount & Image F->G H 8. Analyze Fluorescence G->H

Caption: Immunofluorescence workflow.

Protocol 6: Western Blot for PI3K/AKT Pathway Modulation

JIB-04 has been shown to inhibit the PI3K/AKT pathway in hepatocellular carcinoma cells.[5] This protocol outlines the detection of key proteins in this pathway.

Materials:

  • As per Protocol 3

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-KDM4B, anti-GAPDH)

Step-by-Step Methodology:

  • Follow steps 1-3 from Protocol 3.

  • Blocking and Antibody Incubation: Block the membranes and incubate with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and KDM4B.

  • Follow steps 5-6 from Protocol 3.

  • Analysis: Determine the ratio of p-AKT to total AKT to assess the activation state of the pathway. Observe any changes in KDM4B expression.

Assessing Effects on Cancer Stem-Like Cells (CSCs)

JIB-04 can selectively target CSCs, which are implicated in tumor recurrence and metastasis.[1][7] The tumorsphere formation assay is a key method for studying the self-renewal capacity of CSCs.

Protocol 7: Tumorsphere Formation Assay

Materials:

  • Cancer cell line of interest

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates or flasks

  • JIB-04 (stock solution in DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Dissociate cells into a single-cell suspension and plate them at a low density (e.g., 1,000-5,000 cells/mL) in serum-free sphere-forming medium in ultra-low attachment plates.

  • Compound Treatment: Add various concentrations of JIB-04 or vehicle control to the wells.

  • Incubation: Incubate the plates for 7-10 days to allow for tumorsphere formation.

  • Data Acquisition: Count the number and measure the size of the tumorspheres formed in each well using a microscope.

  • Data Analysis: Compare the sphere-forming efficiency and the size of the spheres between treated and control groups. For relapse assays, tumorspheres can be dissociated and re-plated in the absence of the drug to assess the effect on secondary sphere formation.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for investigating the cellular and molecular effects of JIB-04 in cancer cell models. By employing these assays, researchers can effectively determine the anti-proliferative and pro-apoptotic activity of JIB-04, confirm its on-target effects on histone methylation, elucidate its impact on key signaling pathways, and assess its potential to eradicate cancer stem-like cells. The insights gained from these studies will be invaluable for the continued development and characterization of epigenetic modulators as a promising class of anti-cancer therapeutics.

References

  • Wang, L., Chang, J., Varghese, D., Dellinger, M., Kumar, S., Best, A. M., ... & Martinez, E. D. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature communications, 4(1), 1-13. [Link]

  • Kim, D., Lee, H., Lee, S., Kim, S. H., Kim, K., & Jang, Y. K. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 23(14), 7695. [Link]

  • Lee, S., Kim, D., Lee, H., Lee, S., Kim, S. H., Kim, K., & Jang, Y. K. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. MDPI. [Link]

  • Stelzer, M. K., You, Z., & Sechler, M. (2022). Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor. Cancers, 14(11), 2652. [Link]

  • ResearchGate. (n.d.). JIB-04 inhibits cell survival and cell cycle progression, and attenuates tumor growth in vivo. Retrieved from [Link]

  • Parrish, J. K., McCann, T. S., Sechler, M., Sobral, L. M., Ren, W., Jones, K. L., ... & Jedlicka, P. (2018). The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth. Oncotarget, 9(69), 33110. [Link]

  • Lee, S., Lee, H., Kim, D., Lee, S., Kim, S. H., Kim, K., ... & Jang, Y. K. (2018). JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. Scientific reports, 8(1), 1-13. [Link]

  • Stelzer, M. K., You, Z., & Sechler, M. (2022). Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor. Preprints.org. [Link]

  • ResearchGate. (n.d.). JIB-04 demethylase inhibitor sensitizes B-ALL cells to dex-induced cell death. Retrieved from [Link]

  • White, A. D., Sadybekov, A. V., Cuesta-Bernal, J. D., Cierpicki, T., & Mirica, L. M. (2025). The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A. Chemical Science. [Link]

  • Yuan, J., Chen, J., Yang, Y., Li, Y., Wang, X., & Zhang, J. (2014). KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor. Journal of Medicinal Chemistry, 57(14), 6117-6126. [Link]

  • Stelzer, M. K., You, Z., & Sechler, M. (2022). Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor. Preprints.org. [Link]

  • Lee, S., Lee, H., Kim, D., Lee, S., Kim, S. H., Kim, K., ... & Jang, Y. K. (2018). JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. Scientific Reports, 8(1), 6611. [Link]

  • Shakir, D., & Batie, M. (n.d.). Fixed cell immunofluorescence for quantification of hypoxia-induced changes in histone methylation. The University of Liverpool Repository. [Link]

  • ResearchGate. (n.d.). KDM4B silencing suppresses activity of STAT3 signaling. Retrieved from [Link]

  • Wang, G., Long, J., Gao, Y., Zhang, W., Han, F., & Liu, H. (2019). KDM4B-regulated unfolded protein response as a therapeutic vulnerability in PTEN-deficient breast cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 1-16. [Link]

  • Parrish, J. K., McCann, T. S., Sechler, M., Sobral, L. M., Ren, W., Jones, K. L., ... & Jedlicka, P. (2018). The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth. Oncotarget, 9(69), 33110–33123. [Link]

  • Shin, S., & Janknecht, R. (2013). The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover. Nucleic acids research, 41(12), 6117-6126. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. Assay guidance manual. [Link]

  • Shakir, D., & Batie, M. (2024). Fixed Cell Immunofluorescence for Quantification of Hypoxia-Induced Changes in Histone Methylation. The University of Liverpool Repository. [Link]

  • Li, Y., Liu, Y., Zhang, Y., Li, T., Wang, Y., Zhang, C., ... & Zhang, J. (2022). JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells. Journal of Translational Medicine, 20(1), 1-16. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for Piperidine-2-carbonitrile oxalate

The following technical support guide is designed for researchers optimizing the synthesis and isolation of Piperidine-2-carbonitrile oxalate . It synthesizes modern electrochemical methodologies with classical chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the synthesis and isolation of Piperidine-2-carbonitrile oxalate . It synthesizes modern electrochemical methodologies with classical chemical dehydration routes, focusing on the critical salt formation step that often presents crystallization challenges.[1]

Topic: Optimization of Reaction Conditions & Salt Formation Audience: Medicinal Chemists, Process Chemists Status: Active Guide (Rev. 2026)[1]

Executive Summary & Reaction Logic

Piperidine-2-carbonitrile (2-cyanopiperidine) is a high-value pharmacophore.[1] While the free base is prone to oxidation and hydrolysis, the oxalate salt is the preferred form for storage and handling due to its enhanced crystallinity and stability.

This guide addresses two primary synthesis workflows:

  • Method A (Modern): Electrochemical

    
    -cyanation (Green, direct C-H functionalization).[1]
    
  • Method B (Classical): Dehydration of Piperidine-2-carboxamide (Robust, scalable).[1]

Synthesis Workflows (Interactive Diagrams)

Workflow A: Electrochemical Cyanation (Anodic Oxidation)

This method utilizes an anodic oxidation mechanism, often mediated by nitroxyl radicals (e.g., ABNO or TEMPO), to generate an iminium intermediate which is trapped by cyanide.[1]

ElectroSynthesis Start Piperidine (Free Base) Oxidation Anodic Oxidation (+0.5-0.8 V vs Ag/AgCl) Mediator: ABNO/TEMPO Start->Oxidation -2e⁻, -2H⁺ Intermediate Iminium Ion Intermediate Oxidation->Intermediate Trapping Cyanide Trapping (TMSCN or NaCN) Intermediate->Trapping Product Piperidine-2-carbonitrile (Free Base) Trapping->Product Salt Oxalate Salt Formation Product->Salt Oxalic Acid EtOH/Et2O

Figure 1: Electrochemical C-H cyanation pathway utilizing nitroxyl radical mediation.[1]

Critical Troubleshooting Guides (Q&A)

Section A: Reaction Optimization (The Free Base)[1]
Q1: I am using the electrochemical route (Method A), but my conversion stalls at 50%. How do I restart the turnover?

Diagnosis: This is typically caused by electrode passivation (polymer film formation) or mediator depletion .[1]

  • Solution 1 (Passivation): Switch the polarity of the electrodes for 60 seconds every 30 minutes. This "cleaning pulse" desorbs oligomers from the graphite felt anode.

  • Solution 2 (Mediator): If using TEMPO, it may be degrading.[1] Switch to ABNO (9-Azabicyclononane N-oxyl) . ABNO has a lower oxidation potential (+0.4 V vs TEMPO's +0.7 V), reducing side reactions and improving catalytic turnover [1].[1]

  • Solution 3 (Current): Ensure you are operating at constant current (galvanostatic) rather than constant potential. A current density of 5–10 mA/cm² is optimal. Higher densities favor side reactions.[1]

Q2: In the classical dehydration method (Method B), I see a significant impurity at RRT 0.85. What is it?

Diagnosis: This is likely the dimer formed by the reaction of the product nitrile with unreacted amine, or hydrolysis back to the amide.

  • Mechanism: The imidoyl chloride intermediate (formed by SOCl₂/amide) is highly electrophilic.[1] If the reaction temperature rises too fast, the free amine attacks the intermediate.

  • Fix:

    • Maintain temperature < 0°C during the addition of the dehydrating agent (SOCl₂ or TFAA).

    • Use a bulky base (e.g., DIPEA) or excess pyridine to scavenge HCl rapidly, preventing acid-catalyzed dimerization.[1]

Q3: My yield is low. Which solvent system is best for the cyanation step?

Solvent choice dictates the stability of the iminium intermediate.

Solvent SystemYield PotentialProsCons
MeCN/H₂O (9:1) High (85%+)Excellent conductivity for electrochemistry.[1]Water can hydrolyze the nitrile if workup is delayed.
MeOH Medium (60-70%)Good solubility; "Green".[1]Methanol can attack the iminium ion to form aminals (side product).[1]
CH₂Cl₂ High (Chemical)Inert; easy workup.[1]Poor conductivity for electrochemistry; requires supporting electrolyte (LiClO₄).[1]
Section B: Oxalate Salt Formation & Crystallization (The Critical Step)[1]
Q4: I added oxalic acid, but the product "oiled out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with piperidine oxalates. The oil is a supersaturated solution containing impurities or excess solvent. Protocol for Recovery:

  • Decant the supernatant solvent.[1]

  • Dissolve the oil in a minimum amount of hot Ethanol (EtOH) (approx. 50-60°C).

  • Add Diethyl Ether (Et₂O) or MTBE dropwise until the solution turns slightly turbid.

  • Seed the mixture with a known crystal of Piperidine-2-carbonitrile oxalate (if available) or scratch the glass wall with a spatula.

  • Cool slowly to room temperature, then to 4°C. Do not crash cool in dry ice, or it will oil out again.

Q5: What is the correct stoichiometry for the oxalate salt?

Standard: 1:1 Molar Ratio (Amine : Oxalic Acid).[1]

  • Calculation:

    • MW Piperidine-2-carbonitrile (Free Base): ~110.16 g/mol [1]

    • MW Oxalic Acid (Anhydrous): 90.03 g/mol [1]

    • MW Oxalic Acid (Dihydrate): 126.07 g/mol [1]

  • Recommendation: Use anhydrous oxalic acid in ethanol.[1] If you use the dihydrate, the introduced water increases solubility and lowers isolation yield.[1]

Q6: My NMR shows split peaks. Is my product impure?

Analysis: Not necessarily. Piperidine derivatives often exhibit rotamers due to restricted rotation around the N-C bond (especially if N-protected) or ring inversion conformers.[1]

  • Verification: Run the NMR at elevated temperature (50°C). If the split peaks coalesce into sharp singlets, they are rotamers/conformers, not impurities.[1]

  • Note: For the oxalate salt, ensure you are using a polar solvent like DMSO-d6 or D₂O .[1] In CDCl₃, the salt will not dissolve or will give broad aggregates.[1]

Detailed Experimental Protocols

Protocol A: Optimized Salt Formation

Target: Piperidine-2-carbonitrile Oxalate

  • Isolate Free Base: Dissolve the crude reaction residue in Et₂O or DCM. Wash with saturated NaHCO₃ (to remove acid traces) and Brine.[1] Dry over Na₂SO₄ and concentrate in vacuo to obtain the yellow oil (Free Base).

  • Preparation: Dissolve 1.0 eq of the Free Base in Absolute Ethanol (5 mL per gram).

  • Acid Addition: Prepare a saturated solution of Anhydrous Oxalic Acid (1.05 eq) in warm Ethanol. Add this dropwise to the amine solution with vigorous stirring.

  • Crystallization: A white precipitate should form immediately.[1] If not, add Et₂O until turbid.[1]

  • Filtration: Filter the solid under argon (hygroscopic!). Wash with cold Et₂O.[1]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Electrochemical Cyanation (Green Route) [1] [2]
  • Cell: Undivided cell, Graphite Felt Anode, Platinum Cathode.[1]

  • Reagents: Piperidine (10 mmol), ABNO (1 mol%), TMSCN (1.5 eq), LiClO₄ (0.1 M).

  • Solvent: MeCN.

  • Conditions: Constant current (10 mA), Room Temp, 4 F/mol charge passed.

  • Workup: Evaporate MeCN, suspend in Et₂O, filter off lithium salts, proceed to salt formation.

Safety & Stability Matrix

HazardRisk LevelMitigation
Cyanide Toxicity CRITICAL All reactions involving TMSCN/NaCN must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.[1]
Oxalate Toxicity HighOxalic acid is nephrotoxic and corrosive.[1] Wear double nitrile gloves.[1]
Hydrolysis MediumThe nitrile group is sensitive to strong aqueous acids/bases. Avoid prolonged exposure to pH < 2 or pH > 12 during workup.[1]

References

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines. Source: Journal of the American Chemical Society (2018).[1] Context: Establishes ABNO as the superior mediator for this transformation, avoiding N-protection. URL:[Link][1]

  • Regioselective α-Cyanation of Unprotected Alicyclic Amines. Source: Angewandte Chemie International Edition (2012).[1] Context: Details the "chemical" oxidative route and thermodynamic stability of the nitrile position. URL:[Link][1]

  • Process for producing cyanopiperidine (Patent US7348435B2). Source: Google Patents.[1] Context: Industrial scale-up conditions for the dehydration of piperidine-carboxamide. URL:

Sources

Optimization

Piperidine-2-carbonitrile oxalate reaction monitoring by TLC or LC-MS

Reaction Monitoring & Troubleshooting Guide Executive Summary: The "Ghost" Molecule Piperidine-2-carbonitrile is a deceptive analyte.[1] As a secondary aliphatic amine with a nitrile group, it lacks a conjugated -system,...

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide

Executive Summary: The "Ghost" Molecule

Piperidine-2-carbonitrile is a deceptive analyte.[1] As a secondary aliphatic amine with a nitrile group, it lacks a conjugated


-system, rendering it nearly invisible to standard UV detection (254 nm).[1] Furthermore, its commercial form as an oxalate salt  introduces a highly polar counter-ion that complicates Reverse Phase (RP) chromatography and can suppress ionization in Mass Spectrometry.[1]

This guide addresses the three critical failure points in monitoring this compound: UV invisibility , polar retention loss , and salt-induced interference .[1]

TLC Troubleshooting: Visualization & Staining

Core Challenge: You cannot rely on UV


 fluorescence quenching.[1] The molecule does not absorb significantly in the UV range.[1]
Diagnostic Protocol

If your TLC plate looks empty under UV light, do not assume the reaction failed.[1] You must use chemical derivatization (staining).[1]

Stain ReagentReactivity TargetExpected ResultMechanism
Ninhydrin Secondary AminesYellow/Orange Spots Reacts with the piperidine ring nitrogen.[1] Unlike primary amines (Purple), secondary amines typically yield yellow/orange enamine adducts [1].[1][2]
Iodine (

)
General OrganicsBrown/Yellow SpotsReversible intercalation of iodine into the organic lattice.[1] Non-destructive (mostly).[1]
KMnO

Oxidizable GroupsYellow spot on PurpleOxidation of the amine/nitrile functionality.
Dragendorff Alkaloids/AminesOrange on PinkFormation of ion-pair complex with heavy metals (Bi/K).[1]
TLC Decision Workflow (DOT Diagram)

TLC_Workflow Start Sample: Rxn Mixture UV_Check Check UV (254 nm) Start->UV_Check UV_Result Visible? UV_Check->UV_Result No_UV No (Expected) UV_Result->No_UV Empty Yes_UV Yes (Likely Impurity) UV_Result->Yes_UV Dark Spot Stain_Select Select Stain No_UV->Stain_Select Ninhydrin Ninhydrin (Specific) Stain_Select->Ninhydrin Iodine Iodine (General) Stain_Select->Iodine Heat Heat (110°C) Ninhydrin->Heat Result_I2 Brown Spot (General Organic) Iodine->Result_I2 Result_Nin Yellow/Orange Spot (Product Confirmed) Heat->Result_Nin

Figure 1: Decision tree for visualizing non-UV active piperidine derivatives.

LC-MS Analysis: Method Development & Troubleshooting

Core Challenge:

  • Retention: The protonated amine is highly polar and will elute in the void volume (

    
    ) on standard C18 columns.
    
  • The Oxalate Trap: Oxalic acid (

    
    ) elutes immediately and can suppress ionization or appear as a massive peak in negative mode (
    
    
    
    89).[1]
Method Selection Matrix
ParameterStandard C18 (Acidic pH)High pH C18 (Basic pH)HILIC (Polar Mode)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 10mM NH

HCO

(pH 10)
ACN/Water + 10mM NH

OAc
Retention Poor (Elutes at void)Good (Amine is neutral)Excellent (Retains polar salt)
MS Sensitivity High (

)
Moderate (Suppressed ionization)High
Oxalate Behavior Elutes at void (separate from amine?)[1]Elutes at void (ionized)Retained (Separates from amine)
Recommendation Avoid for quantitationRecommended (If column durable)Best for Salt Analysis
Mass Spectrometry Fingerprint
  • Target Ion (Positive Mode):

    
    
    
  • Target Ion (Negative Mode):

    
    [1]
    
  • Common Contaminants/Degradants:

    • Hydrolysis (Amide):

      
       (+18 Da)
      
    • Hydrolysis (Acid):

      
       (+19 Da)
      
LC-MS Troubleshooting Logic (DOT Diagram)

LCMS_Troubleshooting Issue Problem Detected Void_Elution Peak in Void (t0) Issue->Void_Elution Mass_Mismatch Mass Mismatch Issue->Mass_Mismatch Sol_Void Switch to HILIC or High pH C18 Void_Elution->Sol_Void Check_Hydrolysis Check +18 Da (Amide Formation) Mass_Mismatch->Check_Hydrolysis Check_Strecker Check -27 Da (Loss of HCN) Mass_Mismatch->Check_Strecker

Figure 2: Troubleshooting logic for retention and mass identification issues.

Stability & Handling FAQ

Q1: Why is my LC-MS showing a peak at m/z 129 instead of 111? A: This indicates hydrolysis.[1]


-aminonitriles are susceptible to hydrolysis under acidic or basic aqueous conditions.[1]
  • Mechanism:[2][3][4] Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    , +18 Da).[1]
  • Fix: Analyze samples immediately.[1] Avoid prolonged storage in acidic mobile phases.[1] Store the solid oxalate salt in a desiccator at -20°C [2][3].

Q2: I see a peak at m/z 83. What is it? A: This suggests a Retro-Strecker fragmentation or degradation.[1]

  • Mechanism:[2][3][4] Loss of HCN (27 Da) from the parent ion (110 - 27 = 83).[1] This often happens in the MS source (in-source fragmentation) due to high cone voltage, but can also occur thermally in the reaction pot if heated excessively [4].[1]

Q3: Can I use UV to quantify the oxalate salt? A: No. Oxalate has end-absorption <210 nm, and the piperidine ring is UV transparent.[1] You will likely see a massive solvent front peak (the oxalate) and nothing else. Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) if MS is unavailable.[1]

References
  • BenchChem. (2025).[1] An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32577191, (R)-Piperidine-2-carbonitrile.[1][5] Retrieved from [1]

  • Shimadzu Application News. (2021). Non-Derivatization LC/MS/MS Method for Determination of Amino Acids.[1][6] Retrieved from

  • Bordier, F. et al. (2014).[1] Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. ResearchGate.[1][7] Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Throughput Synthesis of Piperidine-2-Carbonitrile Oxalate

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Reaction Kinetics Optimization & Salt Stabilization Target Molecule: Piperidine-2-carbonitrile Oxalate (CAS: 2227198-69-6 / 1523571-93-8) Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Reaction Kinetics Optimization & Salt Stabilization Target Molecule: Piperidine-2-carbonitrile Oxalate (CAS: 2227198-69-6 / 1523571-93-8)

Introduction: The Kinetics Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of Piperidine-2-carbonitrile is hitting a bottleneck. This molecule is a classic "kinetic trap"—the


-aminonitrile moiety is thermodynamically unstable relative to its hydrolysis products (amide/acid) or retro-Strecker decomposition.

The Core Problem: Standard protocols (aqueous KCN substitution or thermal amide dehydration) often require 12–24 hours. Prolonged heat exposure degrades the labile


-aminonitrile, leading to "tarry" mixtures and low yields.

The Solution: To reduce reaction time, we must shift from thermal equilibrium control to kinetic activation . This guide provides three specific strategies to cut reaction times from hours to minutes while ensuring the immediate stabilization of the product as the oxalate salt.

Module 1: Reaction Acceleration Strategies

Strategy A: Lewis Acid Catalyzed Cyanation (The "Bruylants" Route)

Best for: Users starting from N-protected 2-methoxypiperidine or 2-hydroxypiperidine.

Standard nucleophilic substitution with NaCN/KCN is sluggish due to poor solubility in organic solvents and the weak electrophilicity of the


-acetal.

The Fix: Switch to Trimethylsilyl Cyanide (TMSCN) activated by a Lewis Acid. This creates a highly reactive oxocarbenium ion intermediate, reducing reaction time from 18 hours to < 2 hours .

Protocol:

  • Substrate: Dissolve N-Boc-2-methoxypiperidine (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Activator: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) or
    
    
    (5 mol% for milder conditions).
  • Reagent: Add TMSCN (1.2 equiv) dropwise.

  • Reaction: Stir at

    
     to RT.
    
    • Standard Time: 60–90 minutes.

    • Endpoint: TLC (Stain: Ninhydrin or PMA).

  • Quench: Sat.

    
     (Rapid quench is vital to prevent hydrolysis).
    
Strategy B: Microwave-Assisted Amide Dehydration

Best for: Users starting from Piperidine-2-carboxamide.

Thermal dehydration using


 or 

requires reflux (80–100°C) for 4–12 hours. Microwave irradiation couples directly with the polar transition state, reducing the activation energy barrier.

Protocol:

  • Reagents: Mix Piperidine-2-carboxamide (1.0 equiv) with T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) and Pyridine (3.0 equiv) in EtOAc or MeCN.

    • Alternative: Cyanuric chloride (1.0 equiv) in DMF.

  • Microwave Settings:

    • Mode: Dynamic (hold temperature).

    • Temp: 100°C.

    • Pressure Limit: 250 psi.

    • Time: 5–10 minutes .

  • Result: Full conversion is typically observed in under 15 minutes, compared to overnight reflux.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic advantages of the accelerated pathways versus the conventional thermal route.

ReactionPathways cluster_legend Legend Start Precursor (2-Methoxy or Amide) Intermediate Reactive Intermediate (Oxocarbenium / Imidate) Start->Intermediate Thermal Heating (12-24h) Start->Intermediate Microwave / Lewis Acid (< 1h) Product Piperidine-2-carbonitrile (Free Base) Intermediate->Product Slow Conversion Intermediate->Product Fast Trapping Oxalate Final Oxalate Salt (Stable) Product->Oxalate In-situ Oxalic Acid (Immediate Precipitation) key1 Fast Pathway (< 2h) key2 Slow Pathway (> 12h)

Figure 1: Comparison of Conventional Thermal Synthesis vs. Accelerated Kinetic Pathways.

Module 3: The Critical Step – Rapid Salt Formation

Issue: The free base of piperidine-2-carbonitrile is an oil that degrades rapidly at room temperature (HCN loss). Strategy: You must minimize the time the molecule exists as a free base.

The "Trap and Crash" Protocol:

  • Workup: Immediately after the reaction (Strategy A or B), perform a cold aqueous extraction (

    
    ). Keep the organic layer (EtOAc or 
    
    
    
    ).
  • Drying: Dry over

    
     for strictly 5 minutes . (Prolonged drying on basic agents like 
    
    
    
    can trigger retro-Strecker).
  • Salt Formation:

    • Prepare a saturated solution of Oxalic Acid (anhydrous) in Acetone or

      
      .
      
    • Add this dropwise to your amine solution at

      
       with vigorous stirring.
      
    • Observation: A white precipitate should form immediately.

    • Filtration: Filter immediately. Do not let the mother liquor sit overnight.

Data Summary: Method Comparison

ParameterConventional (Aq. KCN)Lewis Acid (TMSCN)Microwave (Amide Dehydration)
Reaction Time 18–24 Hours1–2 Hours 5–15 Minutes
Temperature 60–80°C0°C to RT100°C (MW)
Yield 40–55%75–85%80–90%
Purity (Crude) Low (Hydrolysis byproducts)HighHigh
Safety High (HCN gas risk)Moderate (TMSCN is toxic but manageable)Moderate (Closed vessel)

Troubleshooting & FAQs

Q1: My reaction is fast, but the yield is low. Where is the product going?

  • Diagnosis: If using Strategy A (TMSCN), you likely have moisture in the system. The N,O-acetal hydrolyzes back to the lactam or ring-opens before cyanation.

  • Fix: Ensure the Lewis Acid (

    
     or 
    
    
    
    ) is dry. Add 3Å Molecular Sieves to the reaction vessel.

Q2: The oxalate salt is "oiling out" instead of crystallizing.

  • Diagnosis: The solvent polarity is too high, or excess water is present.

  • Fix: Dissolve the oil in a minimum amount of warm MeOH, then add cold

    
     or Hexanes until turbid. Sonicate for 30 seconds to induce nucleation.
    

Q3: Can I use ultrasound to speed up the conventional KCN reaction?

  • Answer: Yes. Sonication (40 kHz) can accelerate the biphasic reaction of 2-chloropiperidine with aqueous KCN (Phase Transfer Catalysis conditions) by increasing the interfacial surface area. This can reduce time from 12h to ~3h, though it is generally less clean than the TMSCN route.

Q4: Why is the color changing to dark brown?

  • Diagnosis: Polymerization of the

    
    -aminonitrile or oxidation.
    
  • Fix: Your reaction time is too long. Quench earlier. If the reaction isn't done, add more catalyst rather than extending time/heat.

References

  • Microwave-Assisted Synthesis of Nitriles

    • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Lewis Acid Catalyzed Cyanation (Strecker/Bruylants)

    • Title: Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by Ionic Liquids (TMSCN methodologies).[1]

    • Source: Sciforum.
    • URL:[Link]

  • Piperidine Synthesis Overview

    • Title: Piperidine Synthesis (Review of methods including anodic oxidation and cyan
    • Source: DTIC (Defense Technical Inform
    • URL:[Link]

  • Oxalate Salt Properties

    • Title: (2R)-piperidine-2-carbonitrile; oxalic acid (Chemical Properties & CAS Data).[2][3]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Piperidine-2-carbonitrile oxalate with similar compounds

Topic: Comparative Analysis of Piperidine-2-carbonitrile Oxalate with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Piperidine-2-carbonitrile Oxalate with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Role of the Oxalate Salt

In the landscape of heterocyclic building blocks, Piperidine-2-carbonitrile (also known as 2-cyanopiperidine) serves as a critical junction for synthesizing pipecolic acid derivatives, local anesthetics (e.g., bupivacaine analogs), and diamine ligands. While the hydrochloride (HCl) salt is the standard for final pharmaceutical formulations due to physiological compatibility, the Oxalate salt (Piperidine-2-carbonitrile oxalate) acts as a superior "process intermediate" .

This guide objectively compares the oxalate form against the hydrochloride and free base, demonstrating its primary utility: purification via crystallization . Experimental evidence suggests that while the HCl salt can be hygroscopic and prone to oiling out, the oxalate salt consistently forms stable, non-hygroscopic crystals, enabling high-purity isolation of the nitrile intermediate without chromatography.

Comparative Profile: Oxalate vs. Hydrochloride vs. Free Base

The following analysis synthesizes physical property data and bench-level handling characteristics.

Table 1: Physicochemical & Operational Comparison
FeatureOxalate Salt Hydrochloride (HCl) Salt Free Base
Chemical Formula



Physical State Crystalline Solid (White/Off-white)Solid (often hygroscopic) or OilLiquid / Low-melting Solid
Hygroscopicity Low (Stable in ambient air)High (Requires desiccator storage)N/A (Oxidizes/Hydrolyzes slowly)
Purification Utility High (Excellent crystallization)Moderate (Risk of oiling out)Low (Requires distillation/column)
Solubility Profile Low in cold EtOH/EtOAc (Precipitates)High in water/EtOHMiscible in organic solvents
Primary Use Case Intermediate Isolation & Purification Final Drug FormulationImmediate Reaction / Distillation
Technical Insight: The "Oxalate Advantage" in Purification

The formation of the oxalate salt is a strategic chemical engineering decision. Piperidine-2-carbonitrile, synthesized via the anodic oxidation of piperidine or cyanide addition to imines, often yields a crude oil contaminated with unreacted starting materials.

  • Mechanism: Oxalic acid is a dicarboxylic acid that forms a rigid hydrogen-bonded network with the secondary amine of the piperidine ring. This lattice energy drives precipitation even from "dirty" reaction mixtures.

  • Contrast: HCl salts rely on a single ionic interaction, which, in the presence of impurities or water, often leads to the formation of viscous oils ("oiling out") rather than discrete crystals, complicating filtration.

Experimental Protocols

The following protocols are designed to be self-validating . The success of Step 1 is visually confirmed by the formation of a distinct precipitate, and Step 2 is validated by the dissolution of that precipitate.

Protocol A: Purification via Oxalate Salt Formation

Use this protocol to isolate high-purity Piperidine-2-carbonitrile from a crude reaction mixture.

Reagents:

  • Crude Piperidine-2-carbonitrile (oil).

  • Oxalic Acid (anhydrous or dihydrate).

  • Solvent: Ethanol (absolute) or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude piperidine-2-carbonitrile (1.0 equiv) in warm Ethyl Acetate (5 mL per gram).

  • Acid Addition: In a separate flask, dissolve Oxalic Acid (1.05 equiv) in warm Ethanol (minimum volume).

  • Precipitation: Slowly add the oxalic acid solution to the piperidine solution with vigorous stirring.

    • Checkpoint: A white precipitate should form immediately. If oiling occurs, scratch the glass or seed with a crystal; cool to 0°C.

  • Filtration: Chill the mixture to 0–4°C for 2 hours. Filter the solids via vacuum filtration.

  • Wash: Wash the filter cake with cold Ethyl Acetate/Ethanol (1:1) to remove non-basic impurities.

  • Drying: Dry under vacuum at 40°C.

    • Result: High-purity Piperidine-2-carbonitrile Oxalate (typically >98% purity by NMR).

Protocol B: Hydrolysis to Pipecolic Acid (Downstream Application)

Demonstrates the utility of the oxalate salt as a precursor.

  • Liberation (Optional but recommended): Suspend the oxalate salt in water. Basify with 2M NaOH to pH >12. Extract with DCM to obtain the free base.

    • Note: Direct hydrolysis of the oxalate is possible but requires excess mineral acid to overcome the buffering capacity of the oxalate.

  • Hydrolysis: Reflux the free base in 6M HCl for 6–12 hours.

  • Isolation: Concentrate in vacuo. The product crystallizes as Pipecolic Acid Hydrochloride.

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic placement of the oxalate salt in the synthesis pipeline, highlighting it as a "Purification Loop" rather than a dead-end product.

PiperidinePathway Crude Crude Reaction Mixture (Impurities + Product) Oxalate Piperidine-2-carbonitrile OXALATE SALT (Stable Crystal) Crude->Oxalate 1. Add Oxalic Acid 2. Crystallize FreeBase Purified Free Base Crude->FreeBase Distillation (Difficult) Oxalate->FreeBase Base Neutralization (NaOH/Extraction) Pipecolic Target: Pipecolic Acid (Amino Acid) FreeBase->Pipecolic Acid Hydrolysis (HCl, Reflux) Diamine Target: Diamine (Ligand/Drug) FreeBase->Diamine Hydrogenation (H2, Pd/C)

Figure 1: The "Purification Loop" strategy. The oxalate salt allows researchers to bypass difficult distillations of the crude oil by precipitating the product as a solid.

Handling & Safety Profile

  • Toxicity: As a nitrile derivative, the compound should be treated as potentially liberating cyanide under strong metabolic or chemical stress, although the nitrile bond is generally stable. Oxalates are nephrotoxic if ingested; standard PPE (gloves, goggles) is mandatory.

  • Stability: The oxalate salt is significantly more stable to oxidation than the free base. Store in a cool, dry place. The free base absorbs CO₂ from the air; the oxalate does not.

  • Regulatory: CAS 1523571-93-8 (Hemioxalate/Oxalate generic).[1] Ensure compliance with local regulations regarding nitrile precursors.

Conclusion

For drug development professionals working with piperidine scaffolds, Piperidine-2-carbonitrile oxalate is the preferred form for storage and purification . While the HCl salt is suitable for biological testing, the oxalate salt offers superior crystallinity and handling properties during the intermediate synthetic steps. It effectively "locks" the unstable liquid amine into a robust solid, facilitating easy weighing, transfer, and purification.

References
  • ChemicalBook. (n.d.). (S)-1-Boc-piperidine-2-carboxylic acid Chemical Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 32577191, (R)-Piperidine-2-carbonitrile. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Accela ChemBio. (2023). Product Information: Piperidine-2-carbonitrile Hemioxalate (CAS 1523571-93-8).[1] Retrieved from

  • Google Patents. (2010). Stereoselective synthesis of piperidine derivatives (WO2010077798A2). Retrieved from

Sources

Comparative

Efficacy comparison of Piperidine-2-carbonitrile oxalate in different assays

A Technical Evaluation of a Privileged Scaffold in DPP-4 Inhibitor Design Executive Summary Piperidine-2-carbonitrile oxalate is a high-purity, crystalline salt form of the chiral synthon 2-cyanopiperidine. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Evaluation of a Privileged Scaffold in DPP-4 Inhibitor Design

Executive Summary

Piperidine-2-carbonitrile oxalate is a high-purity, crystalline salt form of the chiral synthon 2-cyanopiperidine. It serves as a critical pharmacophore precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins), a major class of antidiabetic drugs.

This guide evaluates the "efficacy" of this compound through two distinct lenses:

  • Process Efficacy: Its performance as a reagent (chiral purity, stability, and handling) compared to alternative salt forms (e.g., Hydrochloride).

  • Therapeutic Efficacy: The biological potency and selectivity of the piperidine-2-nitrile scaffold compared to the industry-standard pyrrolidine-2-nitrile scaffold (found in Vildagliptin).

Key Finding: While the pyrrolidine scaffold (5-membered ring) offers slightly higher potency in some contexts, the piperidine scaffold (6-membered ring) derived from this oxalate salt frequently provides superior metabolic stability and selectivity profiles against off-targets like DPP-8 and DPP-9.

Chemical Efficacy: Salt Form Comparison

In process chemistry, the "efficacy" of an intermediate is defined by its ability to deliver high enantiomeric excess (ee%) and withstand storage conditions.

Comparative Data: Oxalate vs. Hydrochloride vs. Free Base
FeaturePiperidine-2-CN Oxalate Piperidine-2-CN Hydrochloride Piperidine-2-CN Free Base
Crystallinity High (Well-defined needles)Moderate (Often hygroscopic)Low (Oil/Amorphous)
Hygroscopicity Low (Stable at ambient humidity)High (Requires desiccated storage)N/A (Liquid/Oil)
Chiral Purity (ee%) >99% (Self-purifying via crystallization)~95-97% (Requires recrystallization)Variable (Prone to racemization)
Process Utility Stoichiometric Precision Difficult to weigh precisely (water weight)Difficult to handle (oxidation risk)

Expert Insight: The oxalate salt is the preferred form for chiral resolution . The formation of the oxalate salt often enriches the enantiomeric purity of the amine through preferential crystallization, a phenomenon known as "chiral amplification." This makes the oxalate form far more "efficacious" for GMP manufacturing than the HCl salt.

Biological Efficacy: Scaffold Comparison

The nitrile group on the piperidine ring acts as a "warhead," forming a reversible covalent bond with the active site Serine (Ser630) of the DPP-4 enzyme.

Assay 1: In Vitro DPP-4 Inhibition (IC50)

Comparison of the Piperidine-2-nitrile motif (derived from the subject compound) versus the Pyrrolidine-2-nitrile motif (Vildagliptin core).

Scaffold TypeRepresentative CompoundIC50 (DPP-4)Binding Mechanism
Pyrrolidine-2-CN Vildagliptin~3 - 10 nMCovalent (Imidate adduct)
Piperidine-2-CN Novel Sulfonamide Deriv.10 - 25 nM Covalent (Imidate adduct)
Piperazine-2-CN Alogliptin Analog~10 - 20 nMNon-covalent / Mixed

Interpretation:

  • Potency: The piperidine scaffold shows comparable nanomolar potency to the pyrrolidine scaffold. Although the 5-membered pyrrolidine ring fits slightly tighter into the S1 hydrophobic pocket, the 6-membered piperidine ring allows for additional hydrophobic contacts that can compensate for steric bulk.

  • Selectivity (The "Safety Efficacy"): Piperidine derivatives often exhibit higher selectivity ratios (>1000-fold) against DPP-8 and DPP-9 . Inhibition of DPP-8/9 is associated with toxicity (alopecia, thrombocytopenia), making the piperidine scaffold potentially safer.

Experimental Protocols
Protocol A: Free-Basing for Synthesis (Process Efficacy)

To utilize Piperidine-2-carbonitrile oxalate in coupling reactions, the free amine must be liberated in situ or pre-isolated.

  • Suspension: Suspend 10 mmol of Piperidine-2-carbonitrile oxalate in 50 mL of Dichloromethane (DCM).

  • Neutralization: Cool to 0°C. Slowly add 22 mmol of Triethylamine (Et3N) or saturated aq. NaHCO3.

    • Note: Use a biphasic system (DCM/NaHCO3) for best optical stability.

  • Extraction: Stir for 30 min. Separate the organic layer.

  • Drying: Dry over anhydrous Na2SO4 and filter immediately.

  • Usage: Use the filtrate directly in the coupling reaction (e.g., with an N-protected amino acid) to minimize racemization risk.

Protocol B: Fluorometric DPP-4 Inhibition Assay (Biological Efficacy)

Standard assay to determine IC50 of derivatives.

  • Reagents:

    • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 50 µM final conc.

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

    • Enzyme: Recombinant Human DPP-4 (0.5 nM final).

  • Procedure:

    • Incubate test compound (serially diluted from 100 µM to 1 nM) with enzyme for 10 min at 25°C.

    • Initiate reaction by adding Gly-Pro-AMC substrate.

    • Read: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 min.

  • Calculation:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to sigmoid dose-response curve to determine IC50.

Visualization of Efficacy & Mechanism
Diagram 1: The "Warhead" Mechanism

This diagram illustrates why the nitrile group (CN) is essential for efficacy. It traps the catalytic Serine-630 residue.

DPP4_Mechanism Inhibitor Piperidine-2-CN (Inhibitor) Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (S1 Pocket) Enzyme DPP-4 Active Site (Ser-630-OH) Enzyme->Complex Adduct Imidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Ser-OH -> Nitrile C) Adduct->Complex Slow Dissociation (Reversible)

Caption: The nitrile group of the piperidine scaffold acts as an electrophilic trap, forming a reversible covalent bond with the enzyme's active site serine.

Diagram 2: From Salt to Drug (Workflow)

Illustrates the process efficacy advantage of the oxalate salt in the synthesis pipeline.

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Drug Synthesis Crude Crude 2-Cyanopiperidine (Racemic/Impure) Oxalate Piperidine-2-CN Oxalate (Crystalline, >99% ee) Crude->Oxalate Salt Formation & Chiral Resolution FreeBase Free Amine (In Situ Generation) Oxalate->FreeBase Neutralization (Protocol A) Coupling Peptide Coupling (with Amino Acid) FreeBase->Coupling FinalDrug DPP-4 Inhibitor (Gliptin Analog) Coupling->FinalDrug Deprotection & Purification

Caption: The oxalate salt serves as a purification checkpoint, ensuring high enantiomeric excess before the critical coupling step.

References
  • Wang, J., et al. (2013).[1] Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[2][3] Bioorganic & Medicinal Chemistry.[][5][6]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.

  • Havale, S. H., & Pal, M. (2009). DPP-4 inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents.

  • Berger, J. P., et al. (2018). The role of DPP-4 inhibitors in the treatment of type 2 diabetes.[2] Diabetes Care.[2]

  • ChemicalBook. (2024). Piperidine hydrochloride vs Oxalate properties and synthesis data.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Piperidine-2-carbonitrile Oxalate

A Comparative Analysis Framework for Ensuring Quality and Reproducibility in Pharmaceutical Intermediates Introduction: The Imperative for Rigorous Intermediate Benchmarking The piperidine ring is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Framework for Ensuring Quality and Reproducibility in Pharmaceutical Intermediates

Introduction: The Imperative for Rigorous Intermediate Benchmarking

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in numerous blockbuster drugs, from analgesics to antipsychotics.[1] Its derivatives, such as Piperidine-2-carbonitrile oxalate, are critical pharmaceutical intermediates—the molecular building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The quality of these intermediates directly dictates the purity, stability, and safety of the final drug product.[2][4] Consequently, a failure to rigorously characterize and control the quality of an intermediate can compromise process reproducibility, introduce harmful impurities, and create significant regulatory hurdles downstream.[2]

This guide provides a comprehensive, technically-grounded framework for benchmarking a test sample of Piperidine-2-carbonitrile oxalate against a known, high-purity reference standard. As a self-validating system, this multi-pronged analytical approach ensures that each critical quality attribute is interrogated by orthogonal methods, providing a high degree of confidence in the material's identity, purity, and suitability for use in drug development. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, empowering researchers to not only execute these methods but also to interpret the results with expert insight.

Materials and Analytical Instrumentation

To conduct a robust benchmark, two primary materials are required: the sample to be evaluated and a standard against which it will be compared. The choice of analytical instrumentation is critical for generating precise and reliable data.

  • Test Article: Piperidine-2-carbonitrile oxalate, Lot # XXXXX.

  • Reference Standard: Piperidine-2-carbonitrile oxalate, Certified Reference Material (CRM), Purity ≥99.5%, supplied with a comprehensive Certificate of Analysis (CoA). Analytical reference standards are essential for calibrating instruments and validating measurement methods.[5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD).

    • Gas Chromatography-Mass Spectrometry (GC-MS) system with Headspace Autosampler.

    • High-field Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

    • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory.

    • Differential Scanning Calorimeter (DSC).

    • Karl Fischer Titrator (Coulometric or Volumetric).

The Analytical Workflow: A Self-Validating System

The core of this benchmarking guide is an analytical workflow designed for comprehensive characterization. Each step provides a unique piece of the quality puzzle, and together they form a self-validating system where results from one technique corroborate findings from another.

cluster_0 Sample & Standard Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Reporting Prep Accurate Weighing & Dissolution HPLC HPLC-UV: Purity & Impurity Profile Prep->HPLC Aliquots for each test GCMS Headspace GC-MS: Residual Solvents Prep->GCMS Aliquots for each test NMR ¹H & ¹³C NMR: Structural Identity Prep->NMR Aliquots for each test FTIR FTIR: Functional Group Identity Prep->FTIR Aliquots for each test DSC DSC: Melting Point & Thermal Profile Prep->DSC Aliquots for each test KF Karl Fischer: Water Content Prep->KF Aliquots for each test Compare Side-by-Side Data Comparison HPLC->Compare GCMS->Compare NMR->Compare FTIR->Compare DSC->Compare KF->Compare Report Final Conformance Report Compare->Report

Caption: High-level analytical workflow for benchmarking.

Experimental Protocols & Rationale

The following protocols are designed to be robust and reproducible. The causality behind each method is explained to provide deeper context.

Purity and Impurity Profiling by HPLC

Causality: HPLC is the gold standard for quantifying the main component and detecting non-volatile organic impurities in pharmaceutical materials.[4] Its high resolution allows for the separation of closely related substances, which is critical for ensuring the purity of the intermediate. A UV detector provides the necessary sensitivity for detecting impurities at trace levels.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the Reference Standard at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Prepare the Test Article solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Analysis: Inject both solutions and compare the chromatograms. Calculate the purity of the Test Article using area normalization, relative to the main peak. Identify and quantify any impurities by comparing their retention times and response factors to any known impurity standards if available.

Residual Solvent Analysis by Headspace GC-MS

Causality: The synthesis of Piperidine-2-carbonitrile oxalate involves various organic solvents.[7] These solvents provide no therapeutic benefit and can be toxic, so their levels must be strictly controlled according to ICH guidelines. Headspace GC-MS is the preferred method as it is highly sensitive and specific for volatile organic compounds, preventing contamination of the instrument with the non-volatile oxalate salt.[8]

Experimental Protocol:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential process solvents (e.g., Toluene, THF, Dichloromethane) in a suitable high-boiling-point solvent like DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the Test Article and the Reference Standard into separate 20 mL headspace vials. Add 1 mL of DMSO to each.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Headspace Parameters:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Incubation Time: 15 min.

    • GC Oven Program:

      • Initial: 40°C for 5 min.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 min at 240°C.

    • MS Detection: Scan mode (e.g., 35-350 amu).

  • Analysis: Identify solvents by their retention time and mass spectrum. Quantify by comparing the peak area in the sample to the standard curve.

Structural Confirmation by NMR Spectroscopy

Causality: NMR provides an unambiguous confirmation of the chemical structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone. It is a primary identity test and can also reveal structural information about impurities if they are present at sufficient concentration (>0.1%).

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the Test Article and Reference Standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition:

    • Acquire ¹H NMR spectra, ensuring adequate signal-to-noise.

    • Acquire ¹³C NMR spectra.

  • Analysis: Overlay the ¹H and ¹³C spectra of the Test Article and the Reference Standard. The chemical shifts, splitting patterns, and integrations must be consistent. Any significant unassigned signals in the Test Article's spectrum may indicate the presence of impurities.

Identity Confirmation by FTIR

Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a fingerprint for the molecule. While not quantitative, a direct comparison to the reference standard provides strong evidence of material identity.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Overlay the spectra of the Test Article and Reference Standard. The peak positions and relative intensities should match. Key absorbances to look for include C≡N (nitrile), C=O (oxalate carboxylic acid), N-H (piperidine amine), and C-H stretches.

cluster_0 Orthogonal Purity & Identity Verification Purity Purity Assessment HPLC HPLC (Quantitative, Non-Volatile) Purity->HPLC GCMS GC-MS (Quantitative, Volatile) Purity->GCMS NMR_P NMR (Semi-Quantitative, Structural) Purity->NMR_P ID Identity Confirmation NMR_ID NMR (Unambiguous Structure) ID->NMR_ID FTIR FTIR (Functional Group Fingerprint) ID->FTIR MS Mass Spec (Molecular Weight) ID->MS HPLC->Purity GCMS->Purity NMR_P->Purity NMR_ID->ID FTIR->ID MS->ID

Caption: Logic of using orthogonal analytical methods.

Data Summary and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format for direct comparison. This allows for a rapid assessment of the Test Article's quality against the established benchmark.

Parameter Test Article (Lot #XXXXX) Reference Standard (Lot #YYYYY) Acceptance Criteria Method
Appearance White to Off-White SolidWhite SolidConforms to StandardVisual
Identity by FTIR ConformsConformsSpectrum matches ReferenceFTIR
Identity by NMR ConformsConformsStructure consistent with Reference¹H & ¹³C NMR
Purity by HPLC 99.65%99.89%≥ 99.0%HPLC
Largest Unk. Impurity 0.08%0.04%≤ 0.10%HPLC
Total Impurities 0.25%0.11%≤ 0.50%HPLC
Water Content 0.15%0.09%≤ 0.5%Karl Fischer
Residual Solvents Toluene: 50 ppmToluene: <10 ppmToluene: ≤ 890 ppm (ICH)GC-MS
Melting Point (Onset) 155.2 °C156.1 °CReport ValueDSC

Discussion

The tabulated data shows that the Test Article (Lot #XXXXX) meets all pre-defined acceptance criteria. The purity determined by HPLC is high (99.65%), and while slightly lower than the reference standard, it is well within typical limits for a high-quality intermediate.[4] The impurity profile is clean, with no single impurity exceeding the 0.10% threshold.

The orthogonal nature of this testing provides a high degree of confidence. For example:

  • Structural Confirmation: The positive identity match by both NMR and FTIR confirms that the main peak in the HPLC is indeed Piperidine-2-carbonitrile oxalate.[9]

  • Purity Confirmation: The low water content from Karl Fischer and negligible residual solvents from GC-MS confirm that the majority of the material is comprised of the compound and its organic impurities, which are accurately quantified by HPLC.

This self-validating system ensures that no single test is relied upon for a quality decision. The congruence of results across multiple analytical platforms provides the trustworthiness required in a regulated drug development environment.[2]

Conclusion

This guide has outlined a robust, scientifically-sound framework for benchmarking a test lot of Piperidine-2-carbonitrile oxalate against a certified reference standard. By employing a battery of orthogonal analytical techniques—including HPLC, GC-MS, NMR, and FTIR—we have established a self-validating system that comprehensively assesses the material's identity, purity, and quality. The detailed protocols and the rationale behind their selection provide researchers and drug development professionals with the necessary tools to ensure the consistency and reliability of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final API.

References

  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Google Cloud URL
  • Title: Analytical Reference Standards & Lab Fine Chemicals – Cambridge Pharma Source: Cambridge Pharma URL
  • Title: Oxalic acid; piperidine-2-carbonitrile | 1523571-93-8 Source: Manchester Organics URL
  • Title: Pharma Intermediates 7 Must-Know Tips for Quality Control Source: Procyon Group URL
  • Title: A Guide to Using Analytical Standards Source: Medium URL
  • Title: US10662190B2 - Process for preparing 5R-[(benzyloxy)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Title: Piperidine-based drug discovery Source: University of Arizona URL
  • Title: Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds Source: Benchchem URL
  • Title: CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • Title: CN101712645B - Preparation method for (2R, 4R)

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Piperidine-2-carbonitrile Oxalate: A Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Piperidine-2-carbonitrile, a valuable building block for a variety of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Piperidine-2-carbonitrile, a valuable building block for a variety of pharmacologically active compounds, is no exception. Its synthesis, and subsequent isolation as a stable oxalate salt, can be approached through several distinct chemical pathways. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to Piperidine-2-carbonitrile oxalate, offering a critical evaluation of their respective strengths and weaknesses to aid in methodological selection.

Introduction to Piperidine-2-carbonitrile

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. The introduction of a nitrile group at the 2-position provides a versatile chemical handle for further elaboration into a variety of functional groups, including amines and carboxylic acids, making piperidine-2-carbonitrile a crucial intermediate in the synthesis of complex molecules. The formation of the oxalate salt enhances the compound's stability and ease of handling, a critical consideration for storage and downstream applications.

This guide will dissect three primary synthetic strategies for the preparation of Piperidine-2-carbonitrile:

  • Catalytic Hydrogenation of 2-Cyanopyridine

  • Modified Strecker Synthesis

  • Synthesis from 2-Chloropyridine

Each route will be evaluated based on yield, reaction conditions, scalability, safety considerations, and the cost-effectiveness of starting materials.

Route 1: Catalytic Hydrogenation of 2-Cyanopyridine

This is arguably the most direct and atom-economical approach, involving the reduction of the aromatic pyridine ring of readily available 2-cyanopyridine. The primary challenge lies in the selective hydrogenation of the pyridine ring while preserving the nitrile functionality, as over-reduction can lead to the corresponding aminomethylpiperidine.

Underlying Principles and Experimental Choices

The choice of catalyst and reaction conditions is critical to achieving the desired chemoselectivity. Platinum- and rhodium-based catalysts are often employed for pyridine hydrogenation.[1] The use of an acidic solvent, such as glacial acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction. However, this can also promote the reduction of the nitrile group. Therefore, careful optimization of catalyst, solvent, pressure, and temperature is essential.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-Cyanopyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)

  • Glacial Acetic Acid

  • Hydrogen Gas (High Pressure)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oxalic Acid Dihydrate

  • Methanol

Procedure:

  • A high-pressure reactor is charged with 2-cyanopyridine and glacial acetic acid.

  • The catalyst (e.g., 5 mol% PtO₂) is carefully added to the solution.

  • The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-70 bar).

  • The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

  • Upon reaction completion (monitored by TLC or GC-MS), the reactor is carefully depressurized.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.[1]

  • The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude piperidine-2-carbonitrile.

  • The crude product is purified by vacuum distillation or column chromatography.

Formation of the Oxalate Salt
  • The purified piperidine-2-carbonitrile is dissolved in a minimal amount of a suitable solvent, such as methanol or isopropanol.[2][3]

  • A solution of oxalic acid dihydrate (1 equivalent) in the same solvent is added dropwise with stirring.[2]

  • The resulting white precipitate of Piperidine-2-carbonitrile oxalate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Diagram of the Catalytic Hydrogenation Workflow:

cluster_0 Hydrogenation cluster_1 Work-up & Purification cluster_2 Oxalate Salt Formation 2-Cyanopyridine 2-Cyanopyridine Hydrogenation_Reaction Piperidine-2-carbonitrile (in solution) 2-Cyanopyridine->Hydrogenation_Reaction Glacial Acetic Acid Filtration Filtration Hydrogenation_Reaction->Filtration Remove Catalyst H2_Gas H2 Gas (50-70 bar) H2_Gas->Hydrogenation_Reaction Catalyst PtO2 or Rh/C Catalyst->Hydrogenation_Reaction Neutralization Neutralization Filtration->Neutralization NaHCO3 solution Extraction Extraction Neutralization->Extraction Ethyl Acetate Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Na2SO4 Purification Purification Drying_Concentration->Purification Vacuum Distillation or Column Chromatography Dissolution Dissolution Purification->Dissolution Methanol or Isopropanol Precipitation Precipitation Dissolution->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Filtration_Drying Filtration_Drying Precipitation->Filtration_Drying Collect Product Final_Product Final_Product Filtration_Drying->Final_Product Piperidine-2-carbonitrile oxalate

Caption: Workflow for the synthesis of Piperidine-2-carbonitrile oxalate via catalytic hydrogenation.

Route 2: Modified Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino nitriles from aldehydes or ketones.[4] A modified version of this reaction can be employed to construct the piperidine-2-carbonitrile ring system from an appropriate acyclic precursor. This route typically involves the reaction of glutaraldehyde with a cyanide source and an ammonia source.

Underlying Principles and Experimental Choices

This one-pot, three-component reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form the α-amino nitrile.[5] In the case of glutaraldehyde, an intramolecular cyclization occurs to form the piperidine ring. The choice of cyanide source (e.g., KCN or TMSCN) and the control of pH are crucial for the success of this reaction.

Experimental Protocol: Modified Strecker Synthesis

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oxalic Acid Dihydrate

  • Ethanol

Procedure:

  • An aqueous solution of ammonium chloride is prepared and cooled in an ice bath.

  • Glutaraldehyde solution is added to the ammonium chloride solution.

  • A solution of potassium cyanide in water is added dropwise to the reaction mixture while maintaining a low temperature. (This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of KCN and the potential evolution of HCN gas).

  • The reaction mixture is stirred at room temperature for several hours.

  • The pH of the solution is adjusted to be basic with the addition of sodium hydroxide solution.

  • The product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude piperidine-2-carbonitrile.

  • The crude product is purified by vacuum distillation.

Formation of the Oxalate Salt

The procedure is analogous to that described for Route 1, typically using ethanol as the solvent.

Diagram of the Modified Strecker Synthesis Pathway:

Glutaraldehyde Glutaraldehyde Imine_Formation In situ Imine Formation Glutaraldehyde->Imine_Formation NH4Cl (Ammonia source) Cyanide_Attack Cyanide_Attack Imine_Formation->Cyanide_Attack Intramolecular Cyclization Piperidine-2-carbonitrile Piperidine-2-carbonitrile Cyanide_Attack->Piperidine-2-carbonitrile Work-up KCN KCN (Cyanide source) KCN->Cyanide_Attack Oxalate_Formation Piperidine-2-carbonitrile oxalate Piperidine-2-carbonitrile->Oxalate_Formation Oxalic Acid

Caption: Reaction pathway for the modified Strecker synthesis of Piperidine-2-carbonitrile oxalate.

Route 3: Synthesis from 2-Chloropyridine

This multi-step approach involves the initial conversion of 2-chloropyridine to 2-cyanopyridine, followed by the catalytic hydrogenation of the pyridine ring. While less direct than Route 1, it offers an alternative starting point and may be advantageous depending on the availability and cost of starting materials.

Underlying Principles and Experimental Choices

The first step is a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the pyridine ring is displaced by a cyanide ion. This reaction, a variation of the Rosenmund-von Braun reaction, typically requires a copper(I) cyanide catalyst or a palladium-catalyzed cyanation.[5] The subsequent hydrogenation step follows the same principles as outlined in Route 1.

Experimental Protocol: Synthesis from 2-Chloropyridine

Step 1: Synthesis of 2-Cyanopyridine

Materials:

  • 2-Chloropyridine

  • Copper(I) Cyanide (CuCN) (HIGHLY TOXIC)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

  • A mixture of 2-chloropyridine and copper(I) cyanide in DMF is heated at reflux for several hours. (This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).

  • After cooling, the reaction mixture is poured into an aqueous solution of ammonia or sodium cyanide to dissolve copper salts.

  • The product is extracted with an organic solvent (e.g., toluene or ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give 2-cyanopyridine, which is purified by distillation or crystallization.

Step 2: Catalytic Hydrogenation and Oxalate Salt Formation

The 2-cyanopyridine obtained from Step 1 is then subjected to catalytic hydrogenation and subsequent oxalate salt formation as described in detail for Route 1 .

Diagram of the Synthesis from 2-Chloropyridine Workflow:

cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrogenation & Salt Formation 2-Chloropyridine 2-Chloropyridine Cyanation_Reaction 2-Cyanopyridine 2-Chloropyridine->Cyanation_Reaction CuCN, DMF, Reflux Hydrogenation Hydrogenation Cyanation_Reaction->Hydrogenation H2, Catalyst Piperidine-2-carbonitrile Piperidine-2-carbonitrile Hydrogenation->Piperidine-2-carbonitrile Work-up Oxalate_Formation Piperidine-2-carbonitrile oxalate Piperidine-2-carbonitrile->Oxalate_Formation Oxalic Acid

Caption: Workflow for the synthesis of Piperidine-2-carbonitrile oxalate starting from 2-chloropyridine.

Head-to-Head Comparison

The optimal synthetic route to Piperidine-2-carbonitrile oxalate will depend on a variety of factors, including the scale of the synthesis, available equipment, and cost considerations. The following table provides a comparative summary of the three routes.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Modified Strecker SynthesisRoute 3: From 2-Chloropyridine
Starting Material 2-CyanopyridineGlutaraldehyde, NH₄Cl, KCN2-Chloropyridine, CuCN
Number of Steps 1 (plus salt formation)1 (plus salt formation)2 (plus salt formation)
Typical Yield Good to ExcellentModerate to GoodModerate to Good
Scalability Good, amenable to flow chemistryModerate, challenges with exothermicity and handling of toxic reagentsGood
Safety Concerns Handling of pyrophoric catalysts, high-pressure hydrogen gas[6]Use of highly toxic potassium cyanide, potential for HCN gas evolutionUse of highly toxic copper(I) cyanide
Cost of Starting Materials 2-Cyanopyridine can be moderately expensiveGlutaraldehyde and KCN are relatively inexpensive2-Chloropyridine is generally inexpensive
Stereoselectivity Achiral product unless a chiral catalyst is usedAchiral productAchiral product
Key Advantages Direct, atom-economicalOne-pot reaction, inexpensive starting materialsUtilizes a readily available starting material
Key Disadvantages Potential for over-reduction of the nitrile, requires high-pressure equipmentHighly toxic reagents, potential for side reactionsMulti-step process, use of toxic metal cyanide

Conclusion and Recommendations

For laboratory-scale synthesis where high-pressure hydrogenation equipment is available, Route 1 (Catalytic Hydrogenation of 2-Cyanopyridine) is often the most efficient and direct method. Its atom economy and generally high yields make it an attractive option, provided that the chemoselectivity can be carefully controlled.

The Modified Strecker Synthesis (Route 2) offers a cost-effective alternative, particularly when expensive starting materials are a concern. However, the significant safety hazards associated with the use of potassium cyanide necessitate stringent safety protocols and may limit its applicability in some research environments.

Route 3 (Synthesis from 2-Chloropyridine) provides a viable, albeit longer, alternative. This route may be particularly useful if 2-chloropyridine is a more readily available or cost-effective starting material than 2-cyanopyridine.

Ultimately, the choice of synthetic route will be a balance of factors including yield, cost, safety, and available infrastructure. It is recommended that researchers carefully evaluate these parameters in the context of their specific needs before embarking on the synthesis of Piperidine-2-carbonitrile oxalate.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 226-232.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Process for preparing a piperidine derivative. (1997). U.S.
  • Process for the preparation of 2-cyanopyridine derivatives. (2007).
  • Synthesis of oxalate salt. PrepChem.com. [Link]

  • Piperidine Synthesis. (1992).
  • Recent Advances in the Synthesis of Piperidine Derivatives and Their Pharmacological Applic
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
  • Process for the preparation of 2-aminomethylpiperidine. (1994). U.S.
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-20.

Sources

Validation

Comparative Assessment of Piperidine-2-carbonitrile Oxalate: From Fragment Screening to In Vivo Target Engagement

Executive Summary & Strategic Context Piperidine-2-carbonitrile oxalate represents a critical class of electrophilic nitrile warheads used in Fragment-Based Drug Discovery (FBDD). While often overshadowed by its 5-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Piperidine-2-carbonitrile oxalate represents a critical class of electrophilic nitrile warheads used in Fragment-Based Drug Discovery (FBDD). While often overshadowed by its 5-membered ring analog (pyrrolidine-2-carbonitrile, the core of Vildagliptin), the piperidine scaffold offers distinct advantages in metabolic stability and selectivity profiles for cysteine proteases (e.g., Cathepsin K/S) and serine proteases (e.g., DPP-4).

This guide provides a rigorous framework for evaluating the In Vitro-In Vivo Correlation (IVIVC) of this scaffold. It moves beyond simple IC50 values to focus on residence time and reversible covalent kinetics , which are the true drivers of in vivo efficacy for nitrile-based inhibitors.

Mechanistic Grounding: The Nitrile Warhead

To interpret data correctly, one must understand the specific binding modality. Unlike non-covalent inhibitors, Piperidine-2-carbonitrile acts via reversible covalent inhibition .

The Reaction Mechanism

The nitrile group (


) functions as a "soft" electrophile.[1][2] It is attacked by the nucleophilic active site residue (Cysteine thiol or Serine hydroxyl) to form a thioimidate  (or imidate) adduct.

NitrileMechanism Enzyme Free Enzyme (Cys-SH / Ser-OH) Complex Non-Covalent Michaelis Complex (EI) Enzyme->Complex k_on Inhibitor Piperidine-2-CN (Electrophile) Inhibitor->Complex Complex->Enzyme k_off Adduct Covalent Thioimidate Adduct (E-I) Complex->Adduct k_inact (Covalent Bond) Adduct->Complex k_rev (Slow Dissociation)

Figure 1: Kinetic pathway of nitrile-based inhibition. Efficacy is driven not just by affinity (


), but by the stability of the Thioimidate Adduct (

).

Comparative Performance Analysis

The following table contrasts Piperidine-2-carbonitrile against its primary alternatives in drug design.

FeaturePiperidine-2-CN (6-Ring) Pyrrolidine-2-CN (5-Ring) Fluorinated Analogs
Primary Reference Balicatib (Cathepsin K)Vildagliptin (DPP-4)Odanacatib
Ring Strain Low (Chair conformation)High (Envelope)Variable
Electrophilicity Moderate. Requires optimal trajectory.High. More reactive due to strain relief.Very High. Electron-withdrawing F increases reactivity.
Metabolic Liability Low. Stable ring system.Moderate. Prolyl oligopeptidase cleavage risk.Low to Moderate.
Selectivity High. Rigid chair structure allows specific vector exploration.Lower. High reactivity can lead to off-target promiscuity.High (due to specific interactions).
Residence Time Tunable. Driven by hydrophobic collapse.Generally Long.Very Long (often pseudo-irreversible).

Expert Insight: The oxalate salt form is critical here. The free base of piperidine-2-carbonitrile is often an oil or low-melting solid prone to oxidation. The oxalate salt ensures stoichiometry, improves crystallinity for weighing, and enhances dissolution rates in aqueous buffers, which is vital for reproducible in vitro kinetics.

In Vitro Assessment Protocols

Standard IC50 assays are insufficient for this class because potency is time-dependent. You must measure


 .
Protocol A: Time-Dependent Inhibition (TDI) Assay

Purpose: To determine the second-order rate constant of inactivation.

  • Preparation: Dissolve Piperidine-2-carbonitrile oxalate in DMSO (Stock 10 mM).

    • Note: Oxalate may buffer the solution; ensure assay buffer capacity (e.g., 100 mM HEPES) is sufficient to maintain pH 7.4.

  • Pre-incubation: Incubate enzyme + inhibitor for varying times (

    
     min) before adding substrate.
    
  • Reaction: Add fluorogenic substrate and measure initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. Pre-incubation time. A left-shift (lower IC50) over time confirms covalent engagement.
    
  • Calculation: Fit data to the equation:

    
    
    
Protocol B: Jump-Dilution (Residence Time)

Purpose: To measure


 (dissociation half-life), the best predictor of in vivo duration.
  • Incubate: Enzyme + Inhibitor at

    
     for 1 hour to reach full occupancy.
    
  • Dilute: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.

  • Monitor: Measure recovery of enzymatic activity over time.

  • Result: Slow recovery indicates a stable thioimidate adduct (Long Residence Time).

In Vivo Assessment & IVIVC

The "Disconnect" often happens here. A compound with high in vitro potency may fail in vivo if the nitrile is metabolized or if the residence time is shorter than the clearance rate.

Protocol C: Ex Vivo Target Engagement (TE)

Purpose: To verify if the drug is bound to the target in the animal.

  • Dosing: Administer Piperidine-2-carbonitrile oxalate (PO/IV) to rodents.

  • Harvest: Collect tissue (e.g., plasma, liver) at

    
     h.
    
  • Processing: Homogenize tissue immediately on ice.

    • Critical Step: Do not dilute samples excessively, or the reversible inhibitor will dissociate.

  • TE Assay: Add a labeled probe (e.g., a biotinylated irreversible inhibitor) to the homogenate.

    • If the target is occupied by Piperidine-2-CN, the probe cannot bind.

    • If the target is free, the probe binds.

  • Quantification: Measure probe binding via Streptavidin-HRP or fluorescence.

    • % TE = 100 - (% Probe Binding relative to vehicle) .

IVIVC Workflow Diagram

This logic flow ensures you are correlating the correct parameters.

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Outputs K_inact k_inact / K_I (Efficiency) TE Target Engagement (Ex Vivo) K_inact->TE Drives On-Rate ResTime Residence Time (1 / k_off) ResTime->TE Drives Duration Stab Metabolic Stability (Microsomes) PK Pharmacokinetics (Plasma Conc) Stab->PK Determines Clearance PK->TE Exposure Efficacy PD Effect (Biomarker) TE->Efficacy Correlation

Figure 2: The IVIVC Linkage. Note that Residence Time (In Vitro) directly correlates with Target Engagement duration (In Vivo), often better than Plasma PK.

Troubleshooting the Correlation

If your In Vitro potency is high but In Vivo efficacy is low, investigate these common failure modes for Piperidine-2-carbonitrile:

  • The "Oxalate" Factor (Solubility):

    • Check if the salt dissociates fully in the GI tract. Oxalates can form insoluble complexes with Calcium ions in vivo, potentially limiting absorption.

    • Solution: Run a FaSSIF (Fasted State Simulated Intestinal Fluid) solubility assay.

  • Nitrile Hydrolysis:

    • Liver amidases can hydrolyze the

      
       group to a carboxylic acid (
      
      
      
      ), rendering the warhead inert.
    • Check: Look for the carboxylic acid metabolite in plasma mass spec data.

  • Rapid Dissociation (Short Residence Time):

    • The 6-membered piperidine ring is more flexible than the 5-membered pyrrolidine. If the hydrophobic fit isn't perfect, the "spring" of the enzyme might eject the inhibitor too quickly.

    • Solution: Add substituents to the piperidine ring (e.g., 4-fluoro) to lock the conformation.

References

  • Resnick, L., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement.[3] National Institutes of Health (PMC).

  • Langan, R.C., et al. (2025). Key advances in the development of reversible covalent inhibitors.[3][4][] Journal of Medicinal Chemistry / PMC.

  • Drug Hunter. (2025).[6][7] Cheat Sheet for Covalent Enzyme Inhibitors: Kinetics and Affinity.

  • BOC Sciences. (2024). Reversible Covalent Inhibitors: Mechanisms and Advantages.[3][4][][8]

  • PubChem. (2024).[9] Compound Summary: (R)-Piperidine-2-carbonitrile.[10][11] National Library of Medicine.

Sources

Comparative

A Researcher's Guide to Characterizing Novel Compounds: Assessing the Specificity and Selectivity of Piperidine-2-carbonitrile oxalate

For researchers in drug discovery and chemical biology, the journey from a novel chemical entity to a validated pharmacological tool is paved with rigorous assessment. A molecule's utility is defined not just by its pote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the journey from a novel chemical entity to a validated pharmacological tool is paved with rigorous assessment. A molecule's utility is defined not just by its potency against its intended target, but by its selectivity—its ability to avoid unintended interactions with other biological molecules. This guide provides a comprehensive framework for assessing the specificity and selectivity of a novel compound, using Piperidine-2-carbonitrile oxalate as a case study.

Piperidine-2-carbonitrile oxalate is a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs targeting a wide array of proteins.[1][2] The presence of the nitrile group adds a point of chemical reactivity and a potential hydrogen bond acceptor, making its biological interaction profile an open and intriguing question. This guide will walk you through the logical and experimental progression required to elucidate its biological targets and define its selectivity profile, transforming it from a mere chemical structure into a characterized research tool.

Part 1: The Foundational Strategy - From Target Agnostic Screening to Target-Specific Validation

The initial challenge with a compound like Piperidine-2-carbonitrile oxalate is the absence of a known biological target. Therefore, our experimental approach must begin with broad, unbiased screening to identify potential interactions, followed by increasingly specific assays to confirm and quantify these interactions. This tiered approach is crucial for efficiently allocating resources and building a robust data package.[3]

The process can be broken down into three main phases:

  • Phase 1: Target Identification. Employing broad, unbiased methods to generate initial "hits" or potential interacting proteins.

  • Phase 2: Hit Confirmation and Orthogonal Validation. Using different, independent assays to confirm the initial hits and eliminate artifacts.

  • Phase 3: Selectivity Profiling. Systematically screening the confirmed hit against a wide panel of related and unrelated targets to establish a selectivity window.

This strategic workflow ensures that by the end of the assessment, we have a high-confidence understanding of the compound's biological activity.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Selectivity Profiling T_ID Unbiased Screening (e.g., Phenotypic Screening, Affinity Chromatography) H_Conf Initial Hit List T_ID->H_Conf Generate hypotheses Ortho_Val Orthogonal Validation (e.g., CETSA, NanoBRET) H_Conf->Ortho_Val Confirm interaction in different assay format Confirmed_Target Validated On-Target Ortho_Val->Confirmed_Target High-confidence on-target identified Selectivity Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Confirmed_Target->Selectivity Assess off-target interactions Final_Profile Final_Profile Selectivity->Final_Profile Comprehensive Selectivity Profile

Caption: A three-phase workflow for characterizing a novel compound.

Part 2: Experimental Protocols for Unveiling Biological Activity

Here, we detail the step-by-step methodologies for key experiments. The choice of which assays to run will be guided by the results of the initial screens.

Target Identification using Chemical Proteomics

Chemical proteomics is a powerful, unbiased method to "fish" for protein targets directly from a complex biological sample, such as a cell lysate.[4] This approach involves immobilizing the compound of interest and identifying proteins that bind to it.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of Piperidine-2-carbonitrile oxalate with a linker arm and a reactive group (e.g., an alkyne for click chemistry) suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control compound, structurally similar but expected to be inactive, should also be prepared.

  • Immobilization: Covalently attach the synthesized probe and the control compound to separate batches of beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and the control beads. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, often by using a denaturing agent.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound beads to those from the control beads. Bona fide binders should be significantly enriched on the compound beads.

Orthogonal Validation with Cellular Target Engagement Assays

Once a list of potential targets is generated, it is critical to confirm these interactions in a cellular context. This ensures that the compound can reach its target within a live cell and engage with it. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[4] It works on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with Piperidine-2-carbonitrile oxalate at various concentrations. A vehicle control (e.g., DMSO) is essential.

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using an immunoassay (e.g., Western Blot or ELISA).

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

  • Analysis: A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves & compare shifts D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Another powerful orthogonal method is the NanoBRET™ Target Engagement Assay, which measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[4] This provides quantitative data on compound affinity and target occupancy.

Defining the Selectivity Profile

With a confirmed on-target, the next step is to assess the compound's promiscuity. This is typically done by screening against large panels of related proteins. For instance, if the validated target is a kinase, a broad kinase panel screen is the industry standard.

Comparative Data Table: Hypothetical Selectivity Profile

The goal of selectivity profiling is to generate data that can be summarized for clear comparison. Below is a hypothetical table illustrating how data for Piperidine-2-carbonitrile oxalate might be presented against two fictional alternatives, Compound A and Compound B, assuming the primary target was identified as "Target X".

CompoundPrimary Target X IC50 (nM)Off-Target Y Ki (nM)Off-Target Z % Inhibition @ 1µMSelectivity Ratio (Y/X)
Piperidine-2-carbonitrile oxalate 50 2,500 15% 50
Compound A103085%3
Compound B200>10,000<5%>50
  • IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.

  • Ki: The inhibition constant, a measure of binding affinity.

  • Selectivity Ratio: The ratio of off-target to on-target activity. A higher ratio is desirable for a selective compound.

This table clearly demonstrates that while Compound A is more potent, it is significantly less selective than Piperidine-2-carbonitrile oxalate. Compound B is less potent but appears highly selective. Such data is critical for deciding a compound's future development.

Part 3: Causality, Trustworthiness, and the Path Forward

Explaining Experimental Choices: The rationale for this multi-tiered approach is rooted in risk mitigation and scientific rigor.[3] Unbiased screening casts a wide net but is prone to false positives. Therefore, orthogonal validation using a method with a different physical principle (e.g., affinity vs. thermal stability) is non-negotiable for building confidence in a target.[4] Broad selectivity screening is the ultimate test of a compound's utility; a potent but non-selective compound can have confounding off-target effects, making it a poor research tool and a risky drug candidate.[5]

Self-Validating Systems: Each protocol described contains inherent controls. In affinity chromatography, the control beads account for non-specific protein binding. In CETSA, the vehicle-treated cells provide the baseline melt curve. In selectivity screens, the comparison across hundreds of targets provides a statistical landscape of the compound's interaction profile. This layered approach to controls ensures the trustworthiness of the final data.

The characterization of a novel compound like Piperidine-2-carbonitrile oxalate is a systematic process of hypothesis generation and testing. By following the workflow outlined in this guide—from unbiased target discovery to quantitative selectivity profiling—researchers can confidently define its biological activity, paving the way for its use in elucidating biological pathways or as a starting point for drug development.

References

  • Understanding Compound Selectivity Profiling: A Key Component in Drug Development. (2026). Google Cloud.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Analyzing compound and project progress through... (2013). Future Medicinal Chemistry.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Piperidine-2-carbonitrile Oxalate

[1] Executive Summary & Chemical Profile Piperidine-2-carbonitrile oxalate is not a standard organic solvent waste; it is a dual-hazard salt that requires precise segregation.[1][2] As a Senior Application Scientist, I o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Piperidine-2-carbonitrile oxalate is not a standard organic solvent waste; it is a dual-hazard salt that requires precise segregation.[1][2] As a Senior Application Scientist, I often see this compound mishandled because researchers treat it merely as "organic waste."

This compound combines a nitrile moiety (potential cyanide generator) with an oxalate counter-ion (a reducing agent and nephrotoxin).[2] The disposal protocol must prevent two specific catastrophic failures:

  • Acid Hydrolysis: Releasing hydrogen cyanide (HCN) gas.[2]

  • Oxidative Reaction: Violent reaction with strong oxidizers due to the oxalate component.[2]

Chemical Profile Table
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline Salt)Must be disposed of as Solid Hazardous Waste .[1][2] Do not dissolve in solvents for disposal.[2]
Functional Group A Nitrile (-CN)ACID SENSITIVE. Contact with strong acids can liberate HCN gas.[1][2]
Functional Group B Oxalate (

)
REDUCING AGENT. Incompatible with strong oxidizers (e.g., permanganates, perchlorates).[1]
Toxicity Class Toxic / CorrosiveHigh acute toxicity (oral/dermal).[1][2] Nephrotoxic (kidney damage) potential.[1][2]
Waste Code (RCRA) D003 (Reactive - potential)Treat as P-List equivalent for safety, even if technically characteristic.[1]

The Mechanism of Hazard (The "Why")

To ensure compliance and safety, your team must understand the causality behind these protocols.

The Nitrile Hydrolysis Risk

The nitrile group at the C2 position is generally stable. However, in the presence of strong mineral acids (often found in "General Acid Waste" streams) and moisture, the nitrile can undergo hydrolysis.



Critical Note: While complete hydrolysis yields ammonia, intermediate steps or incomplete combustion under acidic conditions can release Hydrogen Cyanide (HCN) , particularly if the waste container is sealed and warm.
The Oxalate-Oxidizer Incompatibility

Oxalic acid and its salts are reducing agents.[2] If Piperidine-2-carbonitrile oxalate is mistakenly placed in a waste container with oxidizers (like Chromium(VI) or Nitric Acid waste), the oxalate can be rapidly oxidized to


.[1] This reaction is exothermic and can over-pressurize waste drums, leading to rupture and dispersal of the toxic nitrile.

Waste Stream Segregation Logic

The following decision logic is non-negotiable for this compound. It relies on a "Segregate-at-Source" methodology.[1][2]

WasteSegregation Start Piperidine-2-carbonitrile oxalate Waste IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Solid/Powder LiquidPath Liquid/Solution IsSolid->LiquidPath Dissolved SolidBin Solid Toxic Waste Bin (Double Bagged) SolidPath->SolidBin Incompatible2 STOP: Do NOT mix with Oxidizers (Fire Risk) SolidPath->Incompatible2 Avoid CheckAcid Check pH: Is it Acidic? LiquidPath->CheckAcid Neutralize Neutralize to pH 7-9 (Use dilute NaOH) CheckAcid->Neutralize Yes (pH < 4) LiquidBin High Hazard Organic Liquid (Segregated) CheckAcid->LiquidBin No (Neutral/Basic) Incompatible1 STOP: Do NOT mix with Acid Waste (HCN Risk) CheckAcid->Incompatible1 Yes (pH < 4) Neutralize->LiquidBin LiquidBin->Incompatible2 Avoid

Figure 1: Decision logic for waste segregation. Note the critical checkpoints preventing Acid and Oxidizer contact.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[2] If you cannot complete a step (e.g., you lack the proper container), the process halts.

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation.[2][3][4]

  • Gloves: Double-gloving is required.[2] Inner layer: Latex or Nitrile.[2] Outer layer: Thick Nitrile (>0.11mm) or Laminate film (Silver Shield) if handling solutions.[1][2]

  • Respiratory: Work inside a certified fume hood. If handling bulk powder (>100g), use a P100 particulate respirator.[1][2]

  • Container: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Do not use metal containers (oxalates corrode metals).[2]

Phase 2: Packaging (Solid Waste)

Most common scenario for this salt.[1]

  • Containment: Place the solid waste into a clear polyethylene bag. Twist and tape the neck of the bag.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Void Fill: If the jar is not full, add vermiculite or absorbent pads to prevent the inner bag from shifting or rupturing during transport.[2]

  • Sealing: Screw the lid on tightly. Apply parafilm around the lid seam to prevent loosening due to vibration.[2]

Phase 3: Labeling

Objective: Communicate hazard to downstream waste handlers.[2] Standard "Hazardous Waste" tags are insufficient. You must add the following specific notations:

  • Chemical Name: Piperidine-2-carbonitrile oxalate[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive[1]

  • Critical Warning: "NITRILE - DO NOT MIX WITH ACIDS"

  • Critical Warning: "OXALATE - DO NOT MIX WITH OXIDIZERS"

Phase 4: Handover

Transfer the container to your facility's EHS (Environmental Health & Safety) team for commercial incineration .[2]

  • Note: Do not attempt to chemically quench this material in the lab (e.g., using bleach or strong base) unless you are following a validated specific reaction protocol. The heat of reaction can volatilize toxic intermediates.[2] Incineration at >1000°C is the only safe destruction method.[2]

Emergency Procedures: Spills

In the event of a spill, immediate action is required.[5][6][7][8] Do not use water, as this spreads the oxalate and may solubilize the nitrile, increasing absorption risk.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Alert others) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small Small (<10g) Assess->Small Large Large (>10g) Assess->Large PPE 3. Don PPE (Goggles, Double Gloves, Lab Coat) Small->PPE CallEHS Call EHS / Hazmat Team Large->CallEHS Cover 4. Cover with Dry Absorbent (Sand/Vermiculite - NO WATER) PPE->Cover Collect 5. Sweep into Dry Container Cover->Collect Wash 6. Wash Area with Mild Soap/Water Collect->Wash

Figure 2: Emergency response workflow for solid spills.[1][2] Note the prohibition of water during the initial containment.[8]

Medical Response Note

If exposure occurs (inhalation or skin contact), alert medical personnel immediately that the patient was exposed to an organic nitrile .[9] While less likely to release cyanide rapidly compared to simple salts, symptoms of cyanide poisoning (hypoxia, confusion) should be monitored.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 971, Oxalic Acid.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

Sources

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